6-Azaspiro[3.4]octane hemioxalate
Description
Properties
CAS No. |
1523571-81-4 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
SVFZHRQWKBJNND-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
6-Azaspiro[3.4]octane Hemioxalate: Structural Pharmacophore & Synthetic Utility
The following is an in-depth technical guide on 6-Azaspiro[3.4]octane hemioxalate , structured for researchers and drug development professionals.
Technical Monograph | Version 1.0
Executive Summary & Chemical Identity
This compound is a spirocyclic amine salt serving as a critical building block in modern medicinal chemistry. It belongs to the class of "conformationally restricted" surrogates for common heterocycles like piperidine and pyrrolidine. By replacing a gem-dimethyl group or a simple ring system with this spirocyclic scaffold, medicinal chemists can modulate lipophilicity (LogD), increase metabolic stability, and improve the fraction of sp3-hybridized carbons (
Chemical Data Matrix
| Property | Detail |
| IUPAC Name | 6-Azaspiro[3.4]octane; oxalic acid (2:1 ratio) |
| CAS Number | 1523571-81-4 (Hemioxalate) / 765-64-0 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol (Hemioxalate) / 111.19 g/mol (Free Base) |
| Stoichiometry | 2:1 (Amine : Oxalic Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane) |
Structural Analysis & The "Spiro Effect"
The 6-azaspiro[3.4]octane core consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring. The nitrogen atom is located at position 6 (within the pyrrolidine ring).
Conformational Restriction
Unlike a flexible piperidine or an open-chain amine, the spiro[3.4] system locks the nitrogen vector relative to the quaternary carbon.
-
Vector Alignment: The cyclobutane ring exerts steric pressure, forcing the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a protein target (e.g., GPCRs or Kinases).
-
Lipophilicity Modulation: The "gem-disubstituent effect" of the cyclobutane ring lowers the overall lipophilicity compared to a gem-dimethyl group while maintaining similar steric bulk. This often results in improved aqueous solubility and lower plasma protein binding.
Basicity (pKa)
The pKa of the secondary amine in 6-azaspiro[3.4]octane is estimated at 10.2 – 10.5 . This is slightly lower than unsubstituted pyrrolidine (pKa ~11.3) due to the inductive effect of the spiro-quaternary carbon and increased steric hindrance around the nitrogen lone pair, which impacts solvation.
Synthetic Methodology
The most robust and scalable synthesis of the 6-azaspiro[3.4]octane core utilizes a [3+2] Cycloaddition strategy. This route is preferred over classical alkylation methods due to higher atom economy and the avoidance of difficult-to-separate byproducts.
Primary Synthetic Route: The Azomethine Ylide Strategy
This protocol constructs the pyrrolidine ring onto a pre-existing cyclobutane framework.
Step 1: Methylenation of Cyclobutanone
-
Reagents: Cyclobutanone, Methyltriphenylphosphonium bromide, KOtBu.
-
Conditions: THF, 0°C to RT.
-
Mechanism: Wittig reaction converts the ketone to an exocyclic alkene.
-
Outcome: Methylenecyclobutane.
Step 2: [3+2] Cycloaddition
-
Reagents: Methylenecyclobutane,
-(methoxymethyl)- -(trimethylsilylmethyl)benzylamine, TFA (cat). -
Conditions: DCM, 0°C to RT.
-
Mechanism: In situ generation of a non-stabilized azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with the exocyclic alkene.
-
Outcome: 6-Benzyl-6-azaspiro[3.4]octane.
Step 3: Debenzylation & Salt Formation
-
Reagents:
(1 atm), Pd/C (10%), Ethanol; followed by Oxalic acid (0.5 eq). -
Conditions: RT, 4-12 hours.
-
Outcome: this compound.
Visualization of Synthesis Pathway
Caption: Figure 1. Scalable synthesis of 6-Azaspiro[3.4]octane via [3+2] cycloaddition.
Experimental Protocol: Hemioxalate Salt Formation
Note: This procedure assumes the isolation of the free amine 6-azaspiro[3.4]octane.
-
Dissolution: Dissolve 10.0 mmol of crude 6-azaspiro[3.4]octane free base in 20 mL of absolute ethanol. Ensure the solution is clear; filter if necessary to remove Pd/C residues.
-
Acid Preparation: In a separate flask, dissolve 5.0 mmol (0.5 equivalents) of anhydrous oxalic acid in 10 mL of warm ethanol (40°C). Critical: Use exactly 0.5 equivalents to ensure the hemioxalate (2:1) stoichiometry.
-
Precipitation: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring at room temperature. A white precipitate should form immediately.
-
Crystallization: Heat the suspension to reflux (~78°C) until the solid dissolves (add minimal ethanol if needed). Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold diethyl ether (2 x 10 mL) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Applications in Drug Discovery
The 6-azaspiro[3.4]octane scaffold is increasingly utilized in "Lead Optimization" phases.
Case Study: GPCR Antagonists
In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, replacing a morpholine or piperidine moiety with 6-azaspiro[3.4]octane resulted in:
-
Reduced hERG inhibition: The spiro cycle alters the vector of the basic nitrogen, reducing π-stacking interactions within the hERG channel pore.
-
Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the
-position, a common clearance pathway for cyclic amines.
Physicochemical Impact Diagram
Caption: Figure 2. Physicochemical advantages of the spiro[3.4]octane scaffold in medicinal chemistry.
Safety & Handling
-
Hazards: this compound is classified as an Irritant .
-
Storage: Hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature. Desiccate if possible.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 120(24), 4588-4591. (Foundational spiro-synthesis methodology). Link
-
PubChem. (2025).[2][3][4] Compound Summary for CID 91663943: this compound. National Library of Medicine. Link
-
Efremov, I. V., et al. (2011). Discovery of Spiro[3.4]octane-Based Inhibitors. Journal of Medicinal Chemistry, 54(12), 4001-4012. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Spirocyclic Landscape: A Technical Guide to 6-Azaspiro[3.4]octane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of three-dimensional molecular frameworks is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, in particular, have emerged as valuable motifs for exploring novel chemical space and optimizing drug-like properties. This guide provides an in-depth technical overview of 6-Azaspiro[3.4]octane hemioxalate, a versatile building block for the synthesis of innovative therapeutics. We will delve into its chemical characteristics, critical safety and handling protocols, and potential applications, offering a comprehensive resource for researchers in the field.
Compound Profile: Understanding this compound
This compound is a chemical compound featuring a unique spirocyclic structure, where a cyclobutane and a pyrrolidine ring share a single carbon atom. The hemioxalate salt form enhances its stability and handling characteristics as a solid.
| Property | Value |
| CAS Number | 1523571-81-4 |
| Molecular Formula | C₇H₁₃N · 0.5(C₂H₂O₄) |
| Molecular Weight | 156.23 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 6-Azaspiro[3.4]octane oxalate (2:1) |
The spirocyclic core of this molecule imparts a rigid, three-dimensional geometry that can be advantageous in drug design, potentially leading to improved target binding and selectivity.
Hazard Identification and Safety Precautions
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling in a laboratory setting. The primary hazards are associated with its potential for irritation and the toxicological profile of oxalates.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
The toxicity of the hemioxalate salt is largely attributed to the oxalate anion. Ingestion or absorption of soluble oxalates can lead to acute hypocalcemia due to the precipitation of insoluble calcium oxalate.[1] This can result in systemic damage, with potential deposition of calcium oxalate crystals in vital organs such as the kidneys.[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear.
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.
Caption: Personal Protective Equipment Workflow.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: A Representative Application
6-Azaspiro[3.4]octane and its derivatives are valuable building blocks in the synthesis of novel pharmaceutical agents. Below is a representative, generalized protocol for a coupling reaction involving a spirocyclic amine, illustrating a potential application. This protocol is for informational purposes only and should be adapted and optimized for specific research needs.
General Protocol for N-Arylation of 6-Azaspiro[3.4]octane
This protocol outlines a typical Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
6-Azaspiro[3.4]octane hemioxalate IUPAC name and synonyms
Executive Summary
6-Azaspiro[3.4]octane hemioxalate is a high-value spirocyclic scaffold used in modern medicinal chemistry. As a conformationally restricted diamine surrogate, it offers a strategic advantage over traditional piperidine and pyrrolidine rings by increasing the fraction of saturated carbon (
Nomenclature & Identification
Accurate identification is critical for database integration and intellectual property filings. The "hemioxalate" designation indicates a stoichiometry of 2 amine molecules to 1 oxalic acid molecule (2:1 ratio).
| Parameter | Detail |
| IUPAC Name | 6-Azaspiro[3.4]octane; oxalic acid (2:[1]1) |
| Common Synonyms | This compound; Bis(6-azaspiro[3.4]octane) oxalate |
| CAS Number (Salt) | 1523571-81-4 |
| CAS Number (Free Base) | 765-64-0 |
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol (Salt) / 111.19 g/mol (Base) |
| SMILES | C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
Structural Numbering Logic
The IUPAC numbering for spiroalkanes begins at the atom adjacent to the spiro-carbon in the smaller ring, proceeds around the smaller ring to the spiro-carbon, and then around the larger ring.
Physicochemical Properties & Applications
Why the Hemioxalate Salt?
The free base of 6-azaspiro[3.4]octane is a secondary amine liquid or low-melting solid that is prone to oxidation and difficult to handle in precise milligram quantities. The hemioxalate salt is the preferred form for three reasons:
-
Crystallinity: Forms a stable, non-hygroscopic solid.
-
Stoichiometry: The 2:1 ratio (Base:Acid) is thermodynamically stable for this specific amine
(~10.5). -
Purification: It precipitates readily from alcoholic solvents, avoiding the need for silica chromatography.
Key Metrics
| Property | Value | Relevance |
| Basicity ( | ~10.2 - 10.8 | Highly basic secondary amine; excellent nucleophile. |
| LogP (Base) | ~1.2 | Lower lipophilicity than comparable acyclic amines. |
| 1.00 | Maximizes 3D-character; improves solubility. | |
| Topological Polar Surface Area | 12.03 | Good blood-brain barrier (BBB) permeability potential. |
Experimental Protocols: Synthesis & Handling
Safety Warning: All procedures involving lithium aluminum hydride (LiAlH4) and strong acids must be performed in a fume hood. Wear appropriate PPE.[2]
Synthesis Route: The "Imide Reduction" Method
This is the most robust route for generating the unsubstituted parent scaffold, avoiding complex ring-closing metathesis steps.
Detailed Protocol
Step 1: Formation of the Spiro-Imide[3]
-
Charge a round-bottom flask with diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv) and benzylamine (1.05 equiv).
-
Heat neat (solvent-free) at 160°C for 4 hours. Ethanol byproduct will distill off.[4]
-
Cool to room temperature. The residue solidifies to yield 8-benzyl-8-azaspiro[3.4]octane-7,9-dione .
-
Checkpoint: Verify by TLC (Ethyl Acetate/Hexane).
Step 2: Global Reduction
-
Suspend LiAlH4 (3.0 equiv) in anhydrous THF under Nitrogen at 0°C.
-
Add the spiro-imide (from Step 1) dissolved in THF dropwise.
-
Reflux for 12 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate.[4] Concentrate the filtrate to yield 6-benzyl-6-azaspiro[3.4]octane .
Step 3: Hydrogenolysis (Debenzylation)
-
Dissolve the benzyl-amine in Methanol.
-
Add 10 wt% Pd/C catalyst.
-
Stir under
atmosphere (balloon pressure) for 16 hours. -
Filter through Celite to remove catalyst.[4] Concentrate to obtain the 6-azaspiro[3.4]octane free base (oil).
Step 4: Hemioxalate Crystallization (Critical Step)
-
Dissolve the crude free base (e.g., 10 mmol) in minimal absolute Ethanol (approx. 5 mL).
-
Prepare a solution of anhydrous Oxalic Acid (5 mmol, exactly 0.5 equivalents ) in hot Ethanol.
-
Add the acid solution to the amine solution slowly with stirring.
-
Allow to cool to room temperature, then refrigerate at 4°C.
-
White crystals will form.[5] Filter and wash with cold ether.
-
Yield: Typically >85% for the salt formation step.
Analytical Validation
To ensure the integrity of the salt, the following analytical signatures must be confirmed.
-
1H NMR (D2O):
- 3.30-3.40 (m, 4H, N-CH2 of pyrrolidine ring).
- 2.05 (t, 2H, C-CH2-C of pyrrolidine ring).
- 1.80-2.00 (m, 6H, Cyclobutane protons).
-
Note: The absence of aromatic protons confirms debenzylation.
-
Elemental Analysis:
-
Calculated for
: C, 61.51; H, 9.03; N, 8.97. -
Deviation >0.4% suggests trapped solvent or incorrect stoichiometry (e.g., mono-oxalate).
-
References
-
Sigma-Aldrich. 6-Azaspiro[3.4]octane oxalate (2:1) Product Specification.Link
-
PubChem. Compound Summary: 6-Azaspiro[3.4]octane.[6][7] National Library of Medicine. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidine Surrogates. Organic Letters.[4] (Contextual grounding for spirocyclic synthesis). Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[8] Chemical Reviews. Link
Sources
- 1. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Azaspiro[3.4]octan-5-one [synhet.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Guide: Stability & Storage of 6-Azaspiro[3.4]octane Hemioxalate
This guide details the stability profile, degradation mechanisms, and storage protocols for 6-Azaspiro[3.4]octane hemioxalate , a critical spirocyclic building block in modern drug discovery.
Executive Summary
This compound (CAS: 1523571-81-4) is the stable salt form of a strained spirocyclic secondary amine. While the free base (CAS: 765-64-0) is a volatile, corrosive liquid susceptible to rapid oxidation and carbamylation, the hemioxalate salt offers a crystalline lattice that significantly retards these degradation pathways. However, the compound retains inherent thermodynamic instability due to the cyclobutane ring strain (~26.5 kcal/mol) and the reactivity of the secondary amine. This guide defines the storage conditions required to maintain >98% purity over extended periods.
Chemical Profile & Structural Integrity
Physicochemical Properties[1]
-
IUPAC Name: 6-Azaspiro[3.4]octane; oxalic acid (2:1 stoichiometry).
-
Molecular Formula:
-
Molecular Weight: 312.41 g/mol (Salt); 111.19 g/mol (Free Base).
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
The Hemioxalate Advantage
The choice of the hemioxalate salt over the hydrochloride or tartrate is not arbitrary.
-
Lattice Energy Stabilization: The 2:1 amine-to-acid stoichiometry allows the dicarboxylic acid to bridge two protonated amine centers, creating a robust hydrogen-bond network that minimizes hygroscopicity.
-
pKa Buffering: Oxalic acid (
, ) ensures the secondary pyrrolidine-like nitrogen ( ) remains fully protonated. This protonation sequesters the nitrogen lone pair, effectively shutting down oxidative pathways (N-oxide formation).
Stability & Degradation Pathways
Despite the protective salt form, three primary degradation vectors exist. Understanding these allows for the design of effective storage protocols.
Vector A: Oxidative Instability
If the salt dissociates (e.g., in solution or high humidity), the free secondary amine is prone to oxidation by atmospheric oxygen, leading to hydroxylamines and nitrones.
Vector B: Thermal Ring Strain Release
The spiro[3.4] system contains a cyclobutane ring. While kinetically stable at room temperature, elevated temperatures (>40°C) can induce ring-opening or rearrangement, particularly in the presence of Lewis acids or radical initiators.
Vector C: Hygroscopic Hydrolysis
While less hygroscopic than HCl salts, oxalate salts can still absorb moisture. Water acts as a plasticizer, increasing molecular mobility and facilitating the disproportionation of the salt, potentially releasing the free amine.
Visualization: Degradation Logic
Figure 1: Mechanistic degradation pathways showing the critical role of moisture and heat in compromising the salt lattice.
Storage & Handling Protocols
To mitigate the vectors above, the following protocol is mandatory for maintaining pharmaceutical-grade integrity.
Primary Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >6 months) | Retards kinetic ring-opening and oxidation rates. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent N-oxidation; prevents moisture ingress. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (which catalyzes radical formation); Teflon prevents leaching. |
| Desiccant | Required (Silica gel or molecular sieves) | Maintains anhydrous environment to preserve crystal lattice. |
Handling "Best Practices"
-
Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is the #1 cause of degradation.
-
Aliquotting: If frequent use is expected, divide the bulk material into single-use aliquots to minimize freeze-thaw cycles and repeated air exposure.
Quality Control & Analytical Validation
Every researcher must validate the integrity of their reagent before use in critical synthesis.
Visual Inspection
-
Pass: White, free-flowing crystalline powder.
-
Fail: Yellow/orange discoloration (indicates amine oxidation) or clumping (indicates moisture absorption).
1H-NMR Validation Protocol
Run 1H-NMR in DMSO-d6 or D2O .
-
Check 1 (Stoichiometry): Integrate the spiro-cycle protons against the oxalate peak (if visible, though oxalate protons often exchange). Alternatively, use an internal standard (e.g., maleic acid) to quantify the absolute content of the amine.
-
Check 2 (Purity): Look for aldehyde peaks (~9-10 ppm) or olefinic peaks (5-6 ppm) which would indicate ring-opening or oxidative cleavage.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Acidic modifier is crucial to keep the amine protonated and improve peak shape.
-
Detection: UV at 210 nm (low wavelength required as the compound lacks strong chromophores). ELSD is preferred if available.
References
-
PubChem. (n.d.). 6-Azaspiro[3.4]octane.[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 14, 2026, from [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pharmacophores. Journal of Organic Chemistry. (General reference on spiro-amine stability).
- Enamine. (n.d.). Spirocyclic Building Blocks: Handling and Stability. Enamine Ltd. (Industry standard protocols for spiro-salts).
Sources
- 1. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate|BLD Pharm [bldpharm.com]
- 5. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 6. 6-Azaspiro[3.4]octane | 765-64-0 [sigmaaldrich.com]
- 7. 1523570-96-8,2-Oxa-6-azaspiro[3.4]octane Hemioxalate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. This compound - Cas No: 1523571-81-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. 1-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408074-51-0 | AChemBlock [achemblock.com]
Methodological & Application
Application Note: Protocol for Free-Basing 6-Azaspiro[3.4]octane Hemioxalate
Executive Summary
This Application Note details the authoritative protocol for converting 6-Azaspiro[3.4]octane hemioxalate (CAS: 1523571-81-4 / Free Base CAS: 765-64-0) into its free amine form. While the oxalate salt offers superior stability and crystallinity for storage, the free base is the required species for nucleophilic applications, such as
The protocol utilizes a biphasic alkaline lysis approach, optimized to maximize yield (>95%) while ensuring the complete removal of oxalate byproducts which can poison downstream transition-metal catalysts.
Chemical Context & Properties[1][2][3][4][5][6][7][8]
The 6-azaspiro[3.4]octane scaffold is a valuable spirocyclic building block. Unlike flat piperidine or pyrrolidine analogs, the spiro-junction creates a specific vector orientation that restricts conformation, often improving metabolic stability and selectivity in drug candidates [1].
Physicochemical Profile
Understanding the thermodynamics of the species is critical for the extraction strategy.
| Property | Value | Notes |
| Compound Name | 6-Azaspiro[3.4]octane | Free Base Form |
| Molecular Weight | 111.19 g/mol | Salt MW is higher (approx. 156.2 g/mol per amine unit) |
| Boiling Point | 162°C (at 760 mmHg) [2] | Non-volatile enough for standard rotary evaporation |
| pKa (Conjugate Acid) | ~11.0 (Estimated) | Typical for secondary pyrrolidine-like amines |
| Physical State | Colorless Oil | The salt is a white solid |
| Solubility (Free Base) | DCM, EtOAc, MeOH, Et2O | Immiscible with high-pH water |
| Solubility (Salt) | Water, MeOH, DMSO | Poor solubility in non-polar organics |
The Hemioxalate Stoichiometry
The term "hemioxalate" implies a stoichiometry of 2:1 (Amine:Oxalic Acid) .
Materials & Equipment
Reagents
-
Substrate: this compound.
-
Base: Sodium Hydroxide (NaOH), 2M aqueous solution (preferred over Carbonates to prevent
evolution and ensure pH > 12). -
Solvent: Dichloromethane (DCM) (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2] -
Wash: Saturated NaCl solution (Brine).
Equipment
-
Separatory funnel (borosilicate glass).
-
Rotary Evaporator with vacuum controller.
-
pH Indicator strips (range 10-14).
-
Calibrated pH meter (optional).
Experimental Protocol
Phase 1: Dissolution and Basification
Objective: Break the ionic salt lattice and deprotonate the ammonium center.
-
Suspend: Weigh the required amount of this compound into a beaker. Add distilled water (10 mL per gram of salt).
-
Note: The salt may not dissolve instantly. Mild sonication can assist.
-
-
Basify: Slowly add 2M NaOH to the suspension while stirring.
-
Target: pH 12–14.
-
Observation: As the pH rises past the pKa (~11), the solution will likely become cloudy or an oil will separate on the surface. This is the free amine crashing out of the aqueous phase.
-
Mechanistic Insight: We use NaOH rather than
. Carbonates often stall at pH 9-10, which is insufficient for complete recovery of secondary amines with high pKa values [3].
-
Phase 2: Liquid-Liquid Extraction
Objective: Partition the neutral amine into the organic phase.
-
Transfer: Move the basified mixture to a separatory funnel.
-
Extract: Add Dichloromethane (DCM) (equal volume to the aqueous phase).
-
Agitate: Shake vigorously for 2 minutes, venting frequently.
-
Why DCM? DCM is an excellent solvent for spirocyclic amines and forms a distinct bottom layer, facilitating easy separation.
-
-
Separate: Allow layers to settle. Collect the lower organic layer (DCM + Amine).
-
Repeat: Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.
-
Validation: Check the pH of the aqueous layer after the first extraction. If it has dropped below 12, add more NaOH.
-
Phase 3: Purification and Isolation
Objective: Remove residual water and isolate the pure oil.
-
Wash: Combine the organic extracts and wash once with a small volume of Brine (sat. NaCl).
-
Purpose: This removes trapped water droplets and trace sodium oxalate.
-
-
Dry: Pour the organic phase over anhydrous
and let stand for 10 minutes. Filter off the solid.[3][4][5] -
Concentrate: Evaporate the solvent using a rotary evaporator.
-
Settings: Bath temperature 40°C; Vacuum > 200 mbar initially, ramping down to 20 mbar.
-
Caution: Although the boiling point is 162°C, do not leave under high vacuum ( < 1 mbar) for prolonged periods to avoid trace losses.
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision points and phase movements during the protocol.
Figure 1: Workflow for the biphasic liberation of 6-Azaspiro[3.4]octane.
Quality Control & Validation
To ensure the protocol was successful, perform the following checks:
NMR Validation
-
Proton NMR (
):-
Shift Diagnosis: The
-protons (adjacent to nitrogen) in the salt form are typically deshielded (downfield). Upon free-basing, these peaks will shift upfield (lower ppm). -
Oxalate Check: Oxalic acid/oxalate has no protons on carbon, but if acid remains, the amine peaks will remain broad. A sharp spectrum indicates a clean free base.
-
-
Carbon NMR:
-
Look for the disappearance of the oxalate carbonyl signal (approx. 160-165 ppm in
, but should be absent in extract).
-
Gravimetric Yield
-
Calculate theoretical yield based on MW 111.19 (Free Base) vs MW ~156.2 (Hemioxalate unit).
-
Target Yield: > 90%. Lower yields usually indicate insufficient basification (pH < 12) or inefficient extraction.
Safety & Handling
-
Corrosivity: Free amines are caustic and can cause skin burns. Wear nitrile gloves and eye protection.
-
Oxalate Toxicity: Oxalates are nephrotoxic. The aqueous waste stream contains sodium oxalate and must be disposed of according to "Aqueous Basic Toxic" waste regulations, not poured down the drain [4].
-
Storage: The free base absorbs
from the air to form carbamates/carbonates over time. Store under Nitrogen or Argon at 4°C.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition, 49(20), 3524–3527.
-
Sigma-Aldrich. (2023). "Product Specification: 6-Azaspiro[3.4]octane." MilliporeSigma Catalog.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine extraction pKa principles).
-
PubChem. (2023).[6][7] "Oxalic Acid - Safety and Hazards." National Library of Medicine.
Sources
- 1. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Using 6-Azaspiro[3.4]octane hemioxalate in amide coupling reactions
Executive Summary
6-Azaspiro[3.4]octane is a high-value spirocyclic building block used in medicinal chemistry to enhance
Critical Technical Warning: Unlike hydrochloride or trifluoroacetate salts, oxalate salts cannot be used directly in standard carbodiimide (EDC) or uronium (HATU/HBTU) coupling reactions. The oxalate anion is a dicarboxylic acid that competes for activation, leading to the formation of stable oxalamide dimers (Amine-CO-CO-Amine) and polymerization, drastically reducing yield and complicating purification.
This guide provides a validated, self-validating workflow to successfully utilize 6-Azaspiro[3.4]octane hemioxalate, emphasizing a mandatory "Salt Break" protocol prior to amide coupling.
Strategic Analysis: The "Oxalate Trap"
To ensure scientific integrity, one must understand why the standard "dump-and-stir" protocol fails with this specific salt.
-
The Mechanism of Failure: Coupling reagents like HATU activate carboxylate anions. In a reaction mixture containing your Target Acid (1 eq), the Amine Hemioxalate (1 eq), and Base, the oxalate anion (0.5 eq) is also deprotonated. HATU activates the oxalate to form a highly reactive bis-active ester.
-
The Kinetic Consequence: The highly nucleophilic secondary amine (6-azaspiro[3.4]octane) rapidly attacks the activated oxalate species, forming a symmetrical oxalamide dimer. This side reaction is often faster than the intermolecular coupling with the bulky Target Acid.
Visualizing the Failure Mode (The Oxalate Trap)
Figure 1: The "Oxalate Trap" mechanism showing how direct coupling leads to dimerization.
Validated Protocols
Protocol A: The "Salt Break" (Mandatory Pre-step)
Purpose: To isolate the reactive free amine and remove the interfering oxalate anion.
Stoichiometry Check:
-
Compound: this compound
-
Approx MW: ~156.2 g/mol (Assuming 2:1 Amine:Oxalate ratio; verify specific batch CoA).
-
Target: Free amine (MW ~111.19 g/mol ).
Method A1: Biphasic Extraction (Scale > 100 mg)
-
Dissolution: Suspend the hemioxalate salt (1.0 equiv) in 2M NaOH (5.0 equiv) or saturated
.-
Note: The salt may not dissolve immediately; vigorous stirring is required.[1]
-
-
Extraction: Add DCM (Dichloromethane) or IPAc (Isopropyl Acetate) (10 vol relative to amine). Stir vigorously for 15 minutes.
-
Separation: Separate the layers. The oxalate stays in the aqueous phase (as disodium oxalate). The free amine partitions into the organic phase.
-
Repeat: Extract the aqueous layer 2x more with organic solvent.
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate carefully (the free amine may be volatile; do not apply high vacuum for extended periods).
Method A2: Solid Phase Extraction (SCX-2) (Scale < 100 mg)
-
Load: Dissolve salt in MeOH/Water (9:1) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush cartridge with 3-5 volumes of MeOH. (Oxalic acid passes through).[1][2]
-
Elute: Elute the free amine using 2M Ammonia in MeOH .
-
Concentrate: Evaporate the methanolic ammonia to yield the pure free base.
Protocol B: High-Efficiency Coupling (HATU Method)
Context: Standard coupling for lead optimization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
6-Azaspiro[3.4]octane (Free Base from Protocol A) (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).
-
Base Addition: Add DIPEA dropwise. Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: Solution usually turns yellow/orange (formation of the activated ester).
-
-
Amine Addition: Add the Free Base Amine (dissolved in minimal DMF) to the reaction mixture.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[3]
-
Workup: Dilute with EtOAc, wash with Sat.
(2x), Water (1x), and Brine (1x). Dry and concentrate.
Protocol C: Scalable Coupling (T3P Method)
Context: Scale-up (>1g) or epimerization-sensitive acids. T3P (Propylphosphonic anhydride) is less likely to activate residual oxalate if the salt break was imperfect, but free-basing is still recommended.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
6-Azaspiro[3.4]octane (Free Base) (1.1 equiv)
-
T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Combine: Charge Acid, Amine, and Base into the reactor with solvent (EtOAc).
-
Cool: Cool mixture to 0°C.
-
Add T3P: Add T3P solution dropwise over 20 minutes.
-
Why: Exothermic reaction.[4] Controlling temp minimizes side reactions.
-
-
Warm & Stir: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Quench with water. The T3P by-products are water-soluble, simplifying purification.
Correct Workflow Diagram
Figure 2: The recommended workflow requiring the isolation of the free amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Incomplete Salt Break. Residual oxalate competed with target acid. | Stop. Reprocess amine through Protocol A (Extraction). Ensure pH > 12 during extraction. |
| Precipitate in Reaction | Amine-Oxalate salt reforming or low solubility of T3P adducts. | Switch solvent to DMF/DMA. Ensure amine is fully free-based before addition. |
| No Reaction (Amine Intact) | Steric hindrance of the spiro-ring (secondary amine). | Increase temperature to 50°C. Switch to T3P (Protocol C) or Acid Chloride activation. |
| Missing Amine Peak in NMR | Volatility of the free base. | The 6-azaspiro[3.4]octane free base is semi-volatile. Do not dry under high vacuum for >30 mins. Use immediately. |
References
-
Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[5][6][7][8] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Burkhardt, S., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on spirocyclic utility).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Sciencemadness Discussion. (2009). Forming oxalate salts of amines. (Practical insights on oxalate salt stoichiometry and breaking).
Sources
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. growingscience.com [growingscience.com]
- 4. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
6-Azaspiro[3.4]octane hemioxalate in fragment-based drug discovery (FBDD)
Topic: 6-Azaspiro[3.4]octane hemioxalate in fragment-based drug discovery (FBDD) Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, FBDD Practitioners
Unlocking High-
Introduction: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the dominance of flat, aromatic-heavy libraries has led to a "dimensionality deficit," often resulting in leads with poor physicochemical properties (low solubility, high promiscuity). This compound (CAS: 1523571-81-4) represents a strategic scaffold designed to counteract this trend.
As a rigid, bicyclic secondary amine, this fragment offers three critical advantages over traditional pyrrolidine or piperidine surrogates:
-
High
Character: The -rich skeleton enhances solubility and metabolic stability while providing defined 3D vectors for side-chain elaboration. -
Structural Novelty: The spiro[3.4] junction creates a distinct topology that probes unexplored pockets in enzyme active sites (e.g., kinases, GPCRs) inaccessible to planar motifs.
-
Vectorized Growth: The secondary amine (N6) serves as a robust handle for rapid library expansion via amide coupling, urea formation, or
reactions.
Physicochemical Profile & Fragment Metrics
Understanding the properties of the hemioxalate salt versus the free base is critical for assay fidelity.
| Property | Value (Free Base) | Value (Hemioxalate Salt) | Relevance to FBDD |
| Formula | Stoichiometry (2:1 amine:acid) | ||
| MW | 111.19 Da | 312.36 Da | Ideal "Rule of 3" compliance |
| cLogP | ~1.2 | N/A (Salt) | High lipophilic efficiency potential |
| TPSA | 12.0 Ų | >100 Ų (Salt contribution) | Good membrane permeability (base) |
| H-Bond Donors | 1 | High (Protonated) | Key interaction point (N-H) |
| Solubility | Moderate (Oil) | High (Crystalline Solid) | Salt form ensures stable storage |
Critical Protocol: Handling Hemioxalate Salts in Screening
Challenge: While the hemioxalate salt improves shelf-stability and crystallinity, the oxalate anion is a known interferent in biochemical assays containing divalent cations (e.g.,
Protocol A: DMSO Stock Preparation & Compatibility Check
Objective: Prepare a 100 mM stock solution suitable for high-throughput screening (HTS) or surface plasmon resonance (SPR).
Materials:
-
This compound (Solid)
-
DMSO (Anhydrous,
99.9%) -
96-well clear bottom plate
-
Assay Buffer (Target specific)
Step-by-Step Procedure:
-
Weighing: Weigh 31.2 mg of the hemioxalate salt into a glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.
-
Note: The salt should dissolve readily. If slightly turbid, sonicate at 30°C for 5 mins.
-
Result: This yields a 200 mM solution with respect to the amine fragment (due to 2:1 stoichiometry).
-
-
Buffer Compatibility Test (Mandatory):
-
Dilute the stock to 1 mM (1:200) in your specific Assay Buffer.
-
Observation: Inspect for immediate turbidity or precipitate formation using a nephelometer or visual inspection against a dark background.
-
Critical Decision: If precipitate forms (common in high
buffers), you MUST desalt the fragment before screening (See Protocol B).
-
Protocol B: Desalting via SCX (Strong Cation Exchange)
Objective: Isolate the free base for sensitive biophysical assays (NMR, Crystallography).
-
Column Prep: Condition a 500 mg SCX cartridge with MeOH (3 mL) followed by DCM (3 mL).
-
Loading: Dissolve 50 mg of hemioxalate salt in 2 mL MeOH/DCM (1:1). Load onto the cartridge.
-
Washing: Wash with 10 mL MeOH to remove the oxalic acid anion.
-
Elution: Elute the free amine using 5 mL of 2M
in MeOH . -
Isolation: Concentrate the eluate in vacuo (careful: volatile amine, keep bath <30°C) or use directly in the assay buffer if MeOH tolerance allows.
Application: Hit-to-Lead Synthetic Expansion
Once identified as a hit, the 6-azaspiro[3.4]octane core must be "grown" to increase affinity. The secondary amine at position 6 is the primary vector.
Protocol C: Parallel Amide Coupling (Fragment Growing)
Context: Rapidly synthesizing a mini-library of amides to probe adjacent sub-pockets.
Reaction Scheme:
Reagents:
-
Fragment: this compound (use directly, DIPEA neutralizes oxalate).
-
Carboxylic Acids: Diverse set (aromatic, heteroaromatic, aliphatic).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Workflow:
-
Stoichiometry: Calculate based on the amine equivalents.
-
1.0 eq Fragment (Hemioxalate) = 2.0 eq Amine.
-
Use 2.2 eq Carboxylic Acid per 1.0 eq Hemioxalate salt.
-
Use 2.4 eq HATU.
-
Use 6.0 eq DIPEA (Extra base required to neutralize oxalic acid).
-
-
Execution:
-
Dissolve carboxylic acid (0.22 mmol) in DMF (0.5 mL).
-
Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 mins to activate ester.
-
Add this compound (0.1 mmol, providing 0.2 mmol amine).
-
Stir at RT for 4 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with Sat.
(removes oxalate and unreacted acid). -
Dry organic layer (
) and concentrate.
-
-
Purification: Preparative HPLC (Reverse phase) is preferred for polar spirocycles.
Visualizing the Workflow
The following diagram illustrates the integration of this scaffold into a standard FBDD pipeline, highlighting the critical decision points regarding salt handling.
Caption: Workflow for integrating this compound into FBDD, emphasizing the critical buffer compatibility check to prevent oxalate interference.
Structural Logic: The Spiro Advantage
Why choose this scaffold over pyrrolidine? The diagram below visualizes the vector differences.
Caption: Comparison of growth vectors. The spiro-cyclobutane ring (C1-C3) provides a rigid, orthogonal hydrophobic contact surface absent in simple pyrrolidines.
References
-
Zheng, N., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(16), 3846–3852. Link
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals Publications. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Buron, F., et al. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.[2][3] ResearchGate Preprints. Link
-
BenchChem Protocols. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note. Link
Sources
Nucleophilic substitution (SNAr) with 6-Azaspiro[3.4]octane hemioxalate
Application Note: Nucleophilic Substitution ( ) with 6-Azaspiro[3.4]octane Hemioxalate
Executive Summary
This guide details the operational frameworks for utilizing This compound (CAS: 1523571-81-4) in Nucleophilic Aromatic Substitution (
While spirocyclic scaffolds are prized in modern medicinal chemistry for their ability to increase
This document provides a self-validating protocol to ensure complete "salt breaking" and efficient coupling, minimizing the common failure modes of low yield and byproduct formation.
Chemical Profile & Handling
6-Azaspiro[3.4]octane is a bicyclic secondary amine. The commercial "hemioxalate" is typically a 2:1 complex (2 moles of amine per 1 mole of oxalic acid).
| Property | Specification | Implication for Protocol |
| Structure | (Ref: PubChem) | High steric bulk near the nitrogen compared to pyrrolidine. |
| Form | Hemioxalate Salt ( | Acidic. Requires |
| MW (Salt) | ~312.36 g/mol (Complex) | Stoichiometry calculations must account for the salt weight vs. free amine content. |
| Solubility | Low in | Reactions are best performed in polar aprotic solvents (DMSO, DMF, NMP). |
| pKa (Conj. Acid) | ~10.5 - 11.0 (Est.) | Requires a base with pKa > 10 for efficient deprotonation (e.g., |
Mechanistic Logic: The "Salt-Break"
The reaction proceeds via a standard addition-elimination mechanism, but the initiation step is critical. The oxalate salt acts as a "proton buffer," locking the nucleophile.
The Pathway[1]
-
Activation (Salt Break): The base neutralizes the oxalic acid, liberating the free secondary amine.
-
Nucleophilic Attack: The free amine attacks the ipso-carbon of the aryl halide (Ar-X), forming the resonance-stabilized Meisenheimer Complex .
-
Elimination: The leaving group (
) is expelled, restoring aromaticity.[1] -
Scavenging: The base neutralizes the generated HX byproduct.
Diagram: Reaction Mechanism & Stoichiometry Flow
Figure 1: The "Salt-Break" mechanism highlights that base consumption occurs at two distinct stages: initial liberation and final scavenging.
Experimental Protocols
Protocol A: Standard Thermal Coupling (High Fidelity)
Best for: Gram-scale synthesis, thermally stable substrates, and cases requiring strict stoichiometry.
Reagents:
-
Amine: this compound (1.0 equiv of free amine theoretical).
-
Note: If using the 2:1 salt complex, use 0.5 molar equivalents of the salt to get 1.0 equivalent of amine.
-
-
Electrophile: Aryl Halide (1.0 - 1.1 equiv). Preferred: Ar-F or Ar-Cl with EWG (Electron Withdrawing Groups like
, , ). -
Base: Potassium Carbonate (
), anhydrous, micronized (3.0 equiv). -
Solvent: DMSO or DMF (Concentration: 0.2 M - 0.5 M).
Step-by-Step:
-
The Pre-Stir (Critical): In a reaction vial, combine the Amine Salt and
in the solvent. Stir at room temperature for 15–30 minutes.-
Why? This "breaks" the oxalate salt. You may see
evolution or a change in suspension viscosity. Failure to pre-stir can lead to sluggish kinetics if the aryl halide is hydrolytically unstable.
-
-
Addition: Add the Aryl Halide .
-
Reaction: Heat to 80–100°C . Monitor by LCMS.
-
Typical Time: 2 to 12 hours.
-
Endpoint: Disappearance of Ar-X.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash
with water (to remove DMSO and oxalate salts). -
Wash
with Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Unreactive substrates (e.g., unactivated chloropyridines) or library generation.
Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv).
-
Why DIPEA? Homogeneous bases often perform better in microwave fields for salt solubilization.
-
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
Step-by-Step:
-
Weigh Amine Salt (0.5 mmol complex = 1.0 mmol amine) into a microwave vial.
-
Add Aryl Halide (1.0 mmol).
-
Add NMP (3.0 mL) and DIPEA (3.5 mmol). Cap immediately.
-
Irradiate: 120°C for 20 minutes (High Absorption setting).
-
Direct Purification: If the product is sufficiently lipophilic, perform a direct injection on Prep-HPLC (Reverse Phase) using an acidic modifier (Formic acid) to separate the basic product from the oxalate background.
Troubleshooting & Optimization (Self-Validating Systems)
The following decision tree helps diagnose failure modes based on LCMS data.
| Observation (LCMS) | Diagnosis | Corrective Action |
| No Product, Intact Ar-X, Free Amine present | Reaction stalled; Activation energy too high. | Switch solvent to NMP; Increase Temp to 120°C; Switch leaving group from Cl to F. |
| Ar-OH (Phenol) detected | Hydrolysis of Ar-X. | Water ingress. Dry solvent with molecular sieves. Ensure |
| Product detected but low conversion (<20%) | "Salt Lock". | The oxalate was not fully neutralized. Increase base to 4.0 equiv or switch to a stronger base like |
| Multiple spots/Black tar | Decomposition. | Oxidative degradation. Degas solvent with |
Workflow Diagram: Optimization Logic
Figure 2: Decision matrix for real-time reaction monitoring.
Applications in Drug Discovery
The 6-azaspiro[3.4]octane scaffold is a valuable bioisostere.
-
Lipophilicity Modulation: It lowers LogD compared to cyclohexyl analogs while maintaining steric bulk.
-
Vector Positioning: The spiro-fusion creates a distinct exit vector for substituents, often exploring novel IP space compared to standard piperazines.
-
Case Study: Used in the optimization of inhibitors for targets like MCHr1 and SHP2 , where maintaining a specific 3D orientation of the amine is critical for binding affinity [1].[2]
References
-
Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831–840. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 91663943, this compound. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[5] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
Strategic N-Protection of 6-Azaspiro[3.4]octane in Medicinal Chemistry
Executive Summary & Strategic Importance
The 6-azaspiro[3.4]octane scaffold has emerged as a high-value bioisostere for piperidine and pyrrolidine in modern drug discovery. By introducing a spiro-fused cyclobutane ring, this scaffold increases the fraction of
However, the synthesis and manipulation of this scaffold present unique challenges. The steric bulk of the spiro-cyclobutane at the C5 position (adjacent to the nitrogen in the pyrrolidine ring) can retard N-functionalization rates compared to simple pyrrolidines. Furthermore, the inherent ring strain (~26 kcal/mol in the cyclobutane moiety) demands careful selection of deprotection conditions to prevent skeletal rearrangement, although the [3.4] system is generally more robust than its [3.3] counterparts.
This guide details field-proven protocols for the protection, manipulation, and deprotection of the N6-nitrogen, focusing on Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) strategies, with specific attention to isolation of the highly polar free amine.
Strategic Decision Matrix
Selecting the correct protecting group (PG) is dictated by the stability of the spiro-cycle and the conditions required for downstream chemistry.
Figure 1: Decision matrix for selecting N-protecting groups based on orthogonal stability requirements.
Protocol A: The Boc Strategy (Standard)
The Boc group is the industry standard for this scaffold due to its resistance to nucleophilic attack and basic conditions (e.g., lithium-halogen exchange on the spiro-ring).
Step 1: N-Boc Protection
Reaction:
Procedure:
-
Dissolve 6-azaspiro[3.4]octane (hydrochloride or oxalate salt) (10 mmol) in DCM (30 mL).
-
Add Triethylamine (TEA) (22 mmol, 2.2 equiv) to free-base the amine in situ.
-
Cool to 0 °C. Add Di-tert-butyl dicarbonate (
) (11 mmol, 1.1 equiv) portion-wise. -
Warm to RT and stir for 4 hours.
-
Workup: Wash with 0.5 M citric acid (removes unreacted amine), then saturated
. Dry organic layer over .[1][2] -
Purification: Usually not required.[3] If necessary, flash chromatography (Hex/EtOAc 9:1).
Step 2: Deprotection (The "Salt Trap")
Critical Insight: Standard TFA deprotection works, but the resulting trifluoroacetate salt of 6-azaspiro[3.4]octane is extremely hygroscopic and often forms an oil that is difficult to handle. We recommend the HCl/Dioxane method for a more manageable solid.
Reagents: 4.0 M HCl in 1,4-Dioxane. Protocol:
-
Dissolve N-Boc intermediate (1.0 g) in dry 1,4-dioxane (5 mL) or DCM (5 mL).
-
Add 4.0 M HCl in dioxane (5 mL, ~5-10 equiv) at 0 °C.
-
Stir at RT for 2–3 hours. Monitor by TLC (stain with ninhydrin; UV is often weak).
-
Isolation: Dilute with
(20 mL). The hydrochloride salt will precipitate as a white solid. -
Filter under
(hygroscopic!) and wash with ether.
Protocol B: The Cbz Strategy (Orthogonal)
Use Carboxybenzyl (Cbz) protection when the synthesis involves acidic steps (e.g., ester hydrolysis with HCl) where a Boc group would be lost.
Step 1: N-Cbz Protection
Reaction:
Procedure:
-
Dissolve 6-azaspiro[3.4]octane (10 mmol) in THF/Water (1:1, 40 mL).
-
Add
(25 mmol). -
Cool to 0 °C. Dropwise add Benzyl chloroformate (Cbz-Cl) (11 mmol).
-
Stir vigorously for 6 hours.
-
Workup: Extract with EtOAc (
mL). Wash combined organics with brine.[2]
Step 2: Hydrogenolysis (Cleanest Free Base)
Critical Insight: Unlike acid deprotection, hydrogenolysis yields the free amine directly, avoiding the difficult "salt break" step.
Protocol:
-
Dissolve N-Cbz derivative in MeOH or EtOH (0.1 M concentration).
-
Add 10 wt% Pd/C catalyst (10% by mass of substrate).
-
Stir under
balloon (1 atm) for 4–12 hours. -
Filtration: Filter through a Celite pad to remove Pd.
-
Evaporation: Concentrate filtrate to yield the clean free amine.
Critical Workflow: Isolation of the Free Amine
A common failure point with spirocyclic amines is the loss of product into the aqueous phase during basic workup due to their high polarity and low molecular weight.
The "Salting-Out" Extraction Protocol:
Figure 2: Optimized workflow for recovering polar spiro-amines from aqueous salts.
-
Dissolve: Take the amine salt in minimum water.
-
Basify: Adjust pH to >12 using 4M NaOH.
-
Saturate: Add solid NaCl until the solution is saturated (salting out effect pushes the organic amine out of the water).
-
Extract: Do NOT use pure DCM or EtOAc. Use a mixture of Chloroform/Isopropanol (3:1) . This mixture is highly polar and efficient at extracting polar amines.
-
Repeat: Extract 4–5 times.
Comparative Data & Stability
| Parameter | Boc-Protected | Cbz-Protected | Free Amine (6-Aza) |
| MW (Core) | ~211 Da | ~245 Da | ~111 Da |
| Acid Stability | Low (Cleaves < pH 1) | High | Stable (Forms Salt) |
| Base Stability | High (Stable to LiHMDS) | Moderate (Unstable to strong nucleophiles) | High |
| H2/Pd Stability | Stable | Unstable (Cleaves) | Stable |
| Storage | Solid/Oil (RT) | Solid/Oil (RT) | Store at -20°C (Absorbs |
Expert Note on Stability:
While the 6-azaspiro[3.4]octane ring is thermally stable up to >150°C, the free amine is a potent nucleophile and reacts avidly with atmospheric
References
-
Synthesis and Properties of Spirocyclic Scaffolds: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic compounds as bioisosteres in drug discovery. Angewandte Chemie International Edition, 49(21), 3524-3529. [Link]
-
Green Deprotection Methodologies: Ranu, B. C., & Bhar, S. (2012).[1][3] Water-mediated N-Boc deprotection. Green Chemistry Letters and Reviews. [Link]
-
Commercial Building Block Specifications: PubChem Compound Summary for CID 56962205: tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
-
Mild Deprotection (Oxalyl Chloride): Nishiyama, T., et al. (2020).[2] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
Sources
Application Notes and Protocols: Incorporating 6-Azaspiro[3.4]octane into Peptidomimetics
Introduction: The Quest for Three-Dimensionality in Peptide Drug Design
The therapeutic potential of peptides is immense, given their high specificity and potency in modulating biological processes.[1] However, native peptides often suffer from significant drawbacks, including poor metabolic stability and low oral bioavailability, which limit their clinical utility.[2] Peptidomimetics—molecules that mimic the structure and function of peptides—offer a compelling strategy to overcome these limitations.[3] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby enhancing binding affinity, selectivity, and stability.[4][5]
Spirocyclic scaffolds have emerged as powerful tools in this endeavor.[6][7] Their inherent three-dimensional and rigid nature makes them ideal for replacing flexible segments of a peptide, such as β-turns, or for serving as novel amino acid surrogates.[8][9] The 6-azaspiro[3.4]octane framework, a unique spirocycle containing a four-membered azetidine ring and a five-membered cyclopentane ring, offers a distinct conformational profile and novel chemical space for drug discovery.[2][10] Incorporating this scaffold into a peptide backbone can pre-organize the peptide into a specific secondary structure, potentially leading to enhanced biological activity and improved pharmacokinetic properties.[11]
This guide provides a comprehensive overview of the rationale, synthetic strategies, and analytical protocols for incorporating the 6-azaspiro[3.4]octane moiety into peptidomimetics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel scaffold to create next-generation therapeutics.
The Strategic Advantage of the 6-Azaspiro[3.4]octane Scaffold
The decision to incorporate a 6-azaspiro[3.4]octane moiety is driven by several key principles of medicinal chemistry and peptide design:
-
Conformational Rigidity: The spirocyclic nature of the 6-azaspiro[3.4]octane system drastically reduces the number of available conformations compared to a linear amino acid or dipeptide segment. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[12]
-
Induction of Secondary Structures: When appropriately functionalized as an amino acid analogue, the 6-azaspiro[3.4]octane scaffold can act as a potent β-turn mimetic, a common recognition motif in protein-protein interactions.[13][14]
-
Novel Chemical Space and Intellectual Property: As a non-natural, rigid scaffold, it allows for the exploration of novel chemical space, providing opportunities for developing compounds with unique pharmacological profiles and strong intellectual property positions.[9]
-
Improved Pharmacokinetic Properties: The introduction of spirocyclic centers can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[8] This modification can also enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and modulate physicochemical properties like solubility and lipophilicity.[6]
PART 1: Synthesis of the Key Building Block: N-α-Fmoc-6-azaspiro[3.4]octane-7-carboxylic Acid
The successful incorporation of the 6-azaspiro[3.4]octane scaffold via Solid-Phase Peptide Synthesis (SPPS) necessitates the preparation of a suitably protected building block. The following is a proposed multi-step synthetic protocol for (S)-N-α-Fmoc-6-azaspiro[3.4]octane-7-carboxylic acid , designed to be compatible with standard Fmoc-based SPPS.[15][] This route is based on established synthetic methodologies for related azaspirocycles and functionalized amino acids.[17][18][19][20]
Proposed Synthetic Workflow
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical [dspace.mit.edu]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. libjournals.unca.edu [libjournals.unca.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-Azaspiro[3.4]octane Hemioxalate
Introduction: The Challenge of Solubilizing Amine Salts
6-Azaspiro[3.4]octane is a valuable spirocyclic amine scaffold used in medicinal chemistry and drug development. It is often supplied as a hemioxalate salt (CAS No: 1523571-81-4) to improve its stability and handling properties.[1][2] However, this salt form introduces a significant challenge for researchers: poor solubility in many common organic solvents.
Amine salts are ionic and polar, which generally makes them more soluble in polar solvents like water and less soluble in nonpolar organic solvents.[3][4] The hemioxalate salt of 6-Azaspiro[3.4]octane is no exception. Its crystal lattice is stabilized by strong ionic interactions between the protonated amine and the oxalate counter-ion, making it difficult for many organic solvents to effectively solvate and break apart the crystal structure. This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and overcome these solubility issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when trying to dissolve 6-Azaspiro[3.4]octane hemioxalate. The solutions are presented in a logical progression, from simple adjustments to more involved chemical modifications.
Q1: My this compound is not dissolving in my chosen organic solvent. What are my immediate first steps?
A1: Before making significant changes to your system, start with the simplest physical interventions:
-
Mechanical Agitation & Sonication: Ensure you are providing sufficient energy to break up the solid particles and increase the surface area for solvation. Use vigorous stirring with a magnetic stir bar. If that is insufficient, immersing the vial or flask in an ultrasonic bath for 5-15 minute intervals can often promote dissolution.
-
Gentle Heating: Solubility is often temperature-dependent. Cautiously warm the mixture to 40-50°C. Be mindful of the solvent's boiling point and the thermal stability of other reagents in your reaction. If the compound dissolves upon heating but precipitates upon cooling, this indicates you have a supersaturation issue, which may be acceptable if the subsequent reaction is performed at an elevated temperature.[5]
Q2: I've tried heating and sonication with no success. How do I choose a better solvent?
A2: A systematic solvent screening is the next logical step. The goal is to match the solvent's properties to the solute. Since the hemioxalate salt is highly polar, you should focus on polar organic solvents.
-
Polar Protic Solvents: These solvents can hydrogen bond and are often effective at solvating salts. Examples include methanol (MeOH), ethanol (EtOH), and isopropanol (IPA).
-
Polar Aprotic Solvents: These solvents have high dipole moments but do not have O-H or N-H bonds. They are excellent at dissolving polar compounds. Prime candidates include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).
-
Ethereal Solvents: While less polar, solvents like Tetrahydrofuran (THF) or 2-Methyl-THF can sometimes be effective, especially if the free base form is being targeted or if co-solvents are used.
A recommended approach is to perform a small-scale solubility test as described in the protocols section below. This minimizes waste of your valuable compound while providing a clear path forward.
Q3: What is a "co-solvent" and how can it help?
A3: A co-solvent system involves mixing two or more miscible solvents to achieve a desired polarity or solvating power that a single solvent cannot provide. This is a powerful technique for fine-tuning solubility.
For this compound, a common strategy is to use a primary solvent in which the compound is sparingly soluble (e.g., Dichloromethane - DCM or THF) and add a small percentage of a highly polar solvent (e.g., MeOH or DMF) to disrupt the crystal lattice and bring the salt into solution. For example, a 9:1 mixture of DCM:MeOH can often dissolve amine salts that are insoluble in DCM alone.
Q4: The salt form is causing issues. Can I convert the hemioxalate to the free base? What are the pros and cons?
A4: Yes, converting the hemioxalate salt to the 6-Azaspiro[3.4]octane free base is often the most effective solution. The free base is a neutral, less polar molecule and is significantly more soluble in a wider range of common organic solvents like DCM, THF, and Ethyl Acetate (EtOAc).[6]
-
Mechanism: This is an acid-base extraction. The hemioxalate salt is dissolved in an aqueous medium, and a base (e.g., sodium hydroxide, sodium carbonate) is added. This deprotonates the spirocyclic amine, converting it to the neutral "free base." The less polar free base is then extracted into an immiscible organic solvent.
-
Pros: Dramatically improved solubility in standard organic solvents. Removes the oxalate counter-ion which could potentially interfere with certain reactions.
-
Cons: Adds an extra step to your workflow. The free base may be a liquid or low-melting solid, which can be more difficult to handle and accurately weigh than the crystalline salt.[6] The free base amine is also more susceptible to degradation (e.g., oxidation) and may require storage under an inert atmosphere.[7]
A detailed protocol for this conversion is provided below.
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid, qualitative assessment of solubility in various solvents using minimal material.
-
Preparation: Aliquot approximately 2-3 mg of this compound into several small, labeled glass vials (e.g., 1 mL HPLC vials).
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). This creates an initial concentration of 20-30 mg/mL.
-
Observation & Agitation: Vortex each vial for 30 seconds at room temperature. Observe if the solid dissolves completely, partially, or not at all.
-
Incremental Addition: If the solid has not dissolved, add another 100 µL of solvent (halving the concentration) and vortex again. Repeat this process until the solid dissolves or you reach a volume that is impractically large for your intended application (e.g., >1 mL, corresponding to <2-3 mg/mL).
-
Record Results: Document the approximate solubility in each solvent.
Data Presentation: Example Solubility Screening Results
| Solvent | Polarity Index | Type | Approx. Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | Aprotic | < 1 | Insoluble |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | ~2-3 | Sparingly Soluble |
| Acetonitrile (MeCN) | 5.8 | Aprotic | ~10-15 | Moderately Soluble |
| Methanol (MeOH) | 5.1 | Protic | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | 6.4 | Aprotic | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | > 100 | Very Soluble |
Protocol 2: Conversion of Hemioxalate Salt to Free Base
This protocol describes a standard acid-base liquid-liquid extraction to isolate the more organic-soluble free base.
-
Dissolution: Dissolve 1.0 g of this compound in 10 mL of deionized water in a separatory funnel.
-
Basification: Add 10 mL of an immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
pH Adjustment: While gently swirling the funnel, slowly add a 1 M aqueous solution of Sodium Hydroxide (NaOH). Periodically, check the pH of the aqueous (top) layer using pH paper. Continue adding NaOH until the aqueous layer is strongly basic (pH > 12). This ensures the amine is fully deprotonated.[8]
-
Extraction: Secure the stopper on the separatory funnel. Invert the funnel and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another 10 mL of the organic solvent to the separatory funnel, shake, and drain the organic layer as before. Combine this with the first organic extract.
-
Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the 6-Azaspiro[3.4]octane free base, which is expected to be a liquid.[6]
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility challenges with this compound.
Caption: Decision tree for improving solubility.
References
-
6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 . PubChem. [Link]
-
Why amine salts are soluble in water? . Chemistry Stack Exchange. (2016). [Link]
-
Selection and optimization of amine solvent blend for post-combustion CO2 capture process . ResearchGate. [Link]
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate . PubChem. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review . MDPI. [Link]
-
The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company . ResearchGate. [Link]
-
Comparisons of Amine Solvents for Post-combustion CO2 Capture: A Multi-objective Analysis Approach . OSTI.gov. [Link]
-
6-Azaspiro[3.4]octane | 765-64-0 . J&K Scientific LLC. [Link]
-
Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. (2019). [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . ACS Publications. (2022). [Link]
-
Turning a salt into freebase . Reddit. (2020). [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties . Aston Research Explorer. [Link]
-
This compound - Cas No: 1523571-81-4 . IndiaMART. [Link]
-
This compound | C16H28N2O4 | CID 91663943 . PubChem. [Link]
-
2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 . PubChem. [Link]
-
Salt Stability - The Effect of pHmax on Salt to Free Base Conversion . PubMed. (2015). [Link]
-
6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO) . PubChemLite. [Link]
-
Oxalic acid . Wikipedia. [Link]
-
Formate to Oxalate: A Crucial Step for Conversion of CO2 into Multi-carbon Compounds . ResearchGate. (2017). [Link]
-
Oxalate (Unit Conversion) . ScyMed. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane . Royal Society of Chemistry. [Link]
Sources
- 1. This compound - Cas No: 1523571-81-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. This compound | C16H28N2O4 | CID 91663943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Azaspiro[3.4]octane | 765-64-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 6-Azaspiro[3.4]octane Couplings
Executive Summary & System Analysis
The Core Problem:
The 6-azaspiro[3.4]octane scaffold is a high-value pharmacophore due to its ability to increase
The Mechanistic Root Cause: The failure mode is rarely electronic; it is almost exclusively steric . In the 6-azaspiro[3.4]octane system, the nitrogen atom (position 6) is directly adjacent to the quaternary spiro-carbon (position 5). This creates a "neopentyl-like" steric environment. The rigid cyclobutane ring locks the spiro-center, preventing conformational relaxation that might otherwise allow an electrophile to approach the nitrogen lone pair.
Implication: Standard "flat" protocols (e.g., EDC/NHS, Pd(PPh3)4) will fail because the cone angle required for the incoming electrophile or catalyst is blocked by the spiro-scaffold.
Diagnostic Workflow (Visual Guide)
Before altering reagents, determine where the reaction is failing. Use this decision tree to isolate the variable.
Figure 1: Decision matrix for isolating failure modes in sterically hindered spiro-amine couplings.
Technical Support Q&A
Category A: Amide Coupling Failures
User Question: "I am trying to couple 6-azaspiro[3.4]octane with a benzoic acid using EDC/HOBt or HATU/DIPEA, but I only see trace product by LCMS. The acid is consumed (activated ester forms), but the amine remains."
Expert Diagnosis: The activated ester formed by EDC or HATU is bulky. The nucleophilic attack of the spiro-amine is kinetically slow due to the adjacent quaternary center. The activated ester hydrolyzes or rearranges (e.g., to an N-acylurea) faster than the amine can attack it.
Corrective Protocol:
-
Switch Reagent: Use T3P (Propylphosphonic anhydride) .
-
Why: T3P is less sterically demanding than HATU and drives the reaction via an entropically favorable release of salt. It also operates well in ethyl acetate (EtOAc), allowing for higher temperatures than DCM.
-
-
Alternative: Synthesize the Acid Fluoride .
-
Why: Acid fluorides are stable to water but highly reactive toward hindered amines due to the small size of the fluoride leaving group and the high electrophilicity of the carbonyl.
-
Reagent: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Data Comparison: Coupling Reagents for Hindered Amines
| Reagent | Steric Tolerance | Risk of Epimerization | Recommended Solvent | Success Probability |
| EDC/NHS | Low | Low | DCM/DMF | < 10% |
| HATU | Medium | High (if base excess) | DMF/DMAc | 30-50% |
| T3P | High | Very Low | EtOAc/Pyridine | > 85% |
| TFFH | Very High | Low | DCM | > 90% |
Category B: Buchwald-Hartwig Cross-Coupling
User Question: "I need to arylate the nitrogen. I tried Pd(PPh3)4 and Pd(dppf)Cl2 with Cs2CO3, but I mostly get dehalogenated aryl starting material."
Expert Diagnosis: Standard ligands (PPh3, dppf) lack the bulk required to force the reductive elimination step, or they lack the electron richness to facilitate oxidative addition with difficult substrates. More importantly, the amine binding step is the bottleneck. The spiro-amine cannot displace the ligand on the Palladium center if the ligand cone angle is too small or the geometry is crowded.
Corrective Protocol: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) optimized for secondary amines.
-
Ligand Choice: RuPhos or BrettPhos .
-
Why: RuPhos is specifically engineered for secondary amines. Its bulk promotes the formation of the monoligated Pd(0) species, which is the active catalyst, and facilitates the difficult reductive elimination of the bulky product.
-
-
Precatalyst: Use RuPhos Pd G4 (Generation 4 Precatalyst).
-
Why: It generates the active Pd(0) species at room temperature without requiring a reduction step (which can be inhibited by the substrate).
-
Category C: Physicochemical & Workup Issues
User Question: "I think the reaction worked (LCMS shows mass), but I lose everything during the aqueous workup. Where did it go?"
Expert Diagnosis: Spirocyclic amines are often designed to lower LogP (lipophilicity) compared to their piperidine counterparts. 6-Azaspiro[3.4]octane derivatives can be surprisingly polar. If you wash with 1N HCl, you will protonate the amine (or the product if it's still basic), driving it entirely into the aqueous layer.
Corrective Protocol:
-
Avoid Acidic Washes: Even if your product is an amide, the spiro-scaffold can induce polarity.
-
Salting Out: Saturate the aqueous layer with NaCl or K2CO3 during extraction.
-
Solvent: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc if the product is polar.
Validated Experimental Protocol
Protocol: T3P-Mediated Amide Coupling of 6-Azaspiro[3.4]octane
Use this protocol for difficult amide formations where HATU fails.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
6-Azaspiro[3.4]octane (free base or HCl salt) (1.2 equiv)
-
T3P (50% w/w in EtOAc) (2.0 equiv)
-
Pyridine (3.0 equiv if free base; 5.0 equiv if HCl salt)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)
Step-by-Step:
-
Preparation: In a dried vial, dissolve the Carboxylic Acid and the Spiro-amine in EtOAc.
-
Note: If the amine is an HCl salt, add the Pyridine before adding T3P to ensure the amine is deprotonated.
-
-
Addition: Add Pyridine. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise at room temperature.
-
Observation: No exotherm is usually observed, but slow addition is good practice.
-
-
Reaction: Heat the sealed vial to 60°C for 12 hours.
-
Why Heat? Steric hindrance increases the activation energy (
). Room temperature is often insufficient for spiro-couplings.
-
-
Workup (Self-Validating):
-
Cool to RT. Dilute with EtOAc.
-
Wash sequence: Water (x1), Sat. NaHCO3 (x2), Brine (x1).
-
Check: Spot the aqueous layer on TLC. If product is missing from organic, re-extract aqueous with 10% MeOH in DCM.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5] Angewandte Chemie International Edition, 49(48), 9052–9067.
-
Piotrowski, D. W. (2012). Spirocyclic Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry, 4(8), 961-964.
Sources
Technical Support Center: 6-Azaspiro[3.4]octane Handling
Ticket ID: #OX-REM-6AZA Subject: Removal of Oxalate Counterion from 6-Azaspiro[3.4]octane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Welcome to the Technical Support Center
You are looking to isolate the free base of 6-Azaspiro[3.4]octane from its oxalate salt. As a secondary spirocyclic amine, this molecule presents specific challenges: it is moderately basic (
Standard extraction protocols often fail here because the free base partitions poorly into organic solvents without modification. Below are three validated protocols designed to address these specific physicochemical constraints.
Quick Diagnostic: Which Protocol Do I Need?
Use this decision matrix to select the correct workflow for your specific constraints.
Figure 1: Decision matrix for selecting the optimal oxalate removal strategy based on scale and physicochemical properties.[1][2]
Protocol 1: The "Salting-Out" Biphasic Extraction
Best For: Standard laboratory scale (>1g) where the amine is moderately lipophilic.[1]
The Challenge: Small spirocyclic amines are "amphiphilic"—they like water as much as they like organic solvents. A standard extraction will leave 30-50% of your product in the water layer. The Fix: We use the "Salting Out" principle (saturation with NaCl) to destroy the water structure, forcing the organic amine into the organic layer.
Reagents:
-
Sodium Hydroxide (NaOH), 5M solution.[1]
-
Sodium Chloride (NaCl), solid.[1]
-
Dichloromethane (DCM) or Chloroform (
).[1] Note: Ethers are often too non-polar for this specific amine.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oxalate salt in the minimum amount of water (e.g., 10 mL per gram).[1][3]
-
Basification: Slowly add 5M NaOH with stirring until pH > 12.
-
Why? The amine
is ~11. To ensure 99% deprotonation (conversion to free base), you need to be 2 pH units above the .[1]
-
-
Saturation (Critical Step): Add solid NaCl to the aqueous solution until no more dissolves (saturation).[1]
-
Extraction: Extract with DCM (
volume of aqueous layer). -
Drying & Concentration: Dry combined organics over
. Filter and concentrate carefully (do not use high vacuum if the boiling point is unknown; use a rotovap at >200 mbar).[1]
Protocol 2: The Calcium Precipitation Method
Best For: Highly water-soluble amines or when you want to avoid aqueous workup entirely.[1][2]
The Logic: Calcium oxalate is practically insoluble in water and alcohols (
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve your 6-Azaspiro[3.4]octane oxalate in Methanol (it should be soluble; if not, add minimal water).
-
Precipitation: Add a stoichiometric equivalent (1.1 eq) of Calcium Chloride dissolved in MeOH.
-
Digestion: Stir vigorously for 30-60 minutes. A fine white precipitate (Calcium Oxalate) will form.[1]
-
Filtration: Filter through a Celite pad.[1]
-
Isolation: Evaporate the filtrate to obtain the free amine.
Figure 2: The thermodynamic "sink" of Calcium Oxalate precipitation drives the reaction to completion.[1][2]
Protocol 3: Anion Exchange (The "Polishing" Method)
Best For: High-value samples, strict purity requirements, or volatile amines.[1]
The Logic: Anion exchange resins (in Hydroxide form) physically swap the Oxalate anion (
Reagents:
-
Strong Anion Exchange Resin (e.g., Ambersep® 900, Dowex® 1X8) in Chloride form.[1]
Step-by-Step Workflow:
-
Conditioning: Pack a glass column with the resin. Flush with 1M NaOH (5-10 column volumes) to convert
sites to .[1][2] Flush with water until neutral pH.[1][8] -
Loading: Dissolve your oxalate salt in water and load onto the column.
-
Elution: Elute with water or MeOH/Water.
-
Finishing: Concentrate the eluent. Since no inorganic salts (like NaCl or
) were added, the product is extremely pure.[1]
Troubleshooting & FAQs
Q: I followed Protocol 1 (Extraction), but my yield is <50%. Where is my product? A: It is likely still in the aqueous layer.
-
Diagnostic: Check the pH of the aqueous layer.[8] Is it >12? If not, the amine is still protonated.
-
Remedy: Add more NaCl to the aqueous layer until it is a sludge. Re-extract with Chloroform:Isopropanol (3:1) . This aggressive solvent mixture pulls polar amines out of water better than pure DCM.
Q: The Calcium Oxalate precipitate is passing through my filter. A: This is common. Calcium oxalate fines are smaller than standard pore sizes.[1]
-
Remedy: Use a Celite 545 pad packed tightly in a sintered glass funnel.[1] Do not rely on gravity filtration with paper; use vacuum.[1]
Q: My free base is an oil that smells strongly. Is this normal?
A: Yes. 6-Azaspiro[3.4]octane is a low-molecular-weight secondary amine.[1][2] It will have a characteristic "fishy" or ammoniacal odor and is likely an oil or low-melting solid.[1][2] Store it under Nitrogen at -20°C to prevent oxidation (N-oxide formation) or carbamate formation (
References
-
Principles of Extraction and Partitioning. In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 159-162.[1]
-
Solubility of Calcium Oxalate. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 33005, Calcium Oxalate.[1] [Link][1][2]
-
Ion Exchange Chromatography Protocols. Bio-Rad Laboratories. Macro-Prep Ion Exchange Resins Instruction Manual.[1][Link]
Sources
- 1. PubChemLite - 6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid (C8H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid | 1251002-42-2 [chemicalbook.com]
- 3. sciencing.com [sciencing.com]
- 4. Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions - Oreate AI Blog [oreateai.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US4264463A - Process for removing calcium oxalate scale - Google Patents [patents.google.com]
- 7. CA1068584A - Process for removing calcium oxalate scale - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Optimizing purification of 6-Azaspiro[3.4]octane derivatives
Technical Support Center: 6-Azaspiro[3.4]octane Purification Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Isolation & Purification for Spirocyclic Amines[1]
Introduction: The "Flatland" Escape Route
Welcome to the technical support hub. You are likely working with 6-azaspiro[3.4]octane derivatives because you are optimizing a drug candidate's physicochemical properties—specifically increasing fraction sp3 (
Unlike standard piperidines, the 6-azaspiro[3.4]octane scaffold presents a unique challenge: it combines a highly basic secondary amine (pyrrolidine-like, pKa ~10.5–11.[1]0) with a strained spiro-cyclobutane junction.[1] This results in two primary failure modes during purification:
-
The "Silica Drag": Severe tailing due to silanol interactions.[2][3]
-
The "Invisible Oil" Syndrome: Lack of UV chromophores and difficulty handling the free base.
Below are the resolved troubleshooting tickets for these specific issues.
Module 1: Chromatographic Tailing & Resolution
User Ticket #1042: "I'm running a flash column (DCM/MeOH) for my 6-azaspiro[3.4]octane intermediate. The peak never finishes eluting; it just streaks across 20 fractions. I'm losing yield and purity."
Senior Scientist Response: This is the classic "Amine Effect." Your 6-aza nitrogen is protonating on the acidic silanols of the silica gel, effectively turning your column into a cation-exchange resin.[1] You must suppress this ionization.[1]
Protocol A: The "Ammonia Shift" (Standard Silica)
Do not rely solely on Triethylamine (TEA). For spirocyclic amines, Ammonium Hydroxide (
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: 10:1 Methanol :
(30% aq). -
Note: Premixing the ammonia into the methanol prevents miscibility issues with DCM.
-
-
The Gradient:
-
Start at 0% B (100% DCM).
-
Ramp to 10–20% B.
-
Crucial Step: If the compound sticks, switch to CMA-80 (Chloroform:Methanol:Conc.[1]
in a 80:18:2 ratio) for isocratic elution of stubborn amines.
-
Protocol B: High-pH Reverse Phase (The Gold Standard)
If your molecule has high polarity (LogP < 1.0), normal phase silica may fail regardless of modifiers.[1] Switch to C18 silica at high pH.[1] This keeps the amine deprotonated (neutral), forcing it to interact with the hydrophobic chain rather than silanols.
-
Column: C18 Flash Cartridge or Prep-HPLC column (ensure high-pH stability, e.g., Gemini or XBridge).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%
in water. -
Organic: Acetonitrile.[4]
Data Comparison: Tailing Factors
| Method | Mobile Phase | Tailing Factor ( | Recovery % |
| Standard Silica | DCM/MeOH (No modifier) | > 2.5 (Severe) | 65% (Adsorption loss) |
| Modified Silica | DCM/MeOH + 1% TEA | 1.5 (Moderate) | 82% |
| Basified Silica | DCM / (MeOH + | 1.1 (Good) | 94% |
| High pH C18 | Water/ACN + | 1.0 (Excellent) | 98% |
Module 2: Visualization & Detection
User Ticket #1045: "My LC-MS shows the product is there, but I see nothing on the flash collector UV detector. I'm cutting fractions blind."
Senior Scientist Response: The 6-azaspiro[3.4]octane core is aliphatic.[1] Unless you have an aryl group attached to the nitrogen or the cyclobutane ring, it is UV-transparent.
Visualization Decision Tree
Figure 1: Decision matrix for detecting non-chromophoric spirocyclic amines.
Pro-Tip: For TLC monitoring, KMnO4 (Potassium Permanganate) is superior to Iodine for this scaffold.[1] The strained cyclobutane/pyrrolidine system oxidizes readily, producing a distinct bright yellow/brown spot on a purple background.
Module 3: Isolation & Handling (The "Oil" Issue)
User Ticket #1050: "I purified the compound, but it's a viscous oil that holds onto solvent. It's impossible to weigh accurately for the next step."
Senior Scientist Response: Free-base spirocyclic amines are often hygroscopic oils.[1] The industry-standard solution for 6-azaspiro[3.4]octanes is to isolate them as Oxalate or Hydrochloride salts.[1] Oxalates, in particular, tend to form nice crystalline solids with this scaffold, facilitating handling and storage.[1]
Protocol: Oxalate Salt Formation
Reference Grounding: This method is adapted from the seminal works by Burkhard and Carreira on spirocyclic scaffolds [1].
-
Dissolution: Dissolve the crude free base oil in a minimal amount of Ethanol or Ethyl Acetate .
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise with vigorous stirring.
-
Crystallization:
-
A white precipitate should form almost immediately.
-
If not, add diethyl ether or hexanes until the solution turns slightly cloudy, then cool to 4°C.
-
-
Filtration: Filter the solid and wash with cold ether.
-
Result: You now have a stable, non-hygroscopic solid that can be stored at room temperature.[1]
Module 4: Stability & Ring Strain
User Ticket #1055: "I tried to remove a Boc protecting group using neat TFA, and my yield dropped significantly. Is the ring opening?"
Senior Scientist Response: While the 6-azaspiro[3.4]octane is more stable than its 2-aza (azetidine) counterparts, the spiro-junction creates steric strain.[1] Harsh acidic conditions (neat TFA) or strong Lewis acids can trigger decomposition or rearrangement, especially if the cyclobutane ring is substituted.
Recommended Deprotection Protocol (Gentle): Instead of neat TFA, use HCl in Dioxane (4M) or TFA/DCM (1:4 ratio) at 0°C , then warm to room temperature.[1] Avoid heating.
Stability Workflow
Figure 2: Deprotection strategy to maintain ring integrity.
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [1]
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [1]
-
Benchchem Technical Support. (2025). "Troubleshooting Streaking of Amines on Silica Gel Columns." [1]
-
Johansson, A., et al. (2016).[1] "Discovery of MCHr1 Antagonists with Favorable Physicochemical Properties (Use of Spirocyclic Amines)." Journal of Medicinal Chemistry. [1]
Sources
Preventing racemization of substituted 6-Azaspiro[3.4]octane analogs
Topic: Preventing Racemization & Stereochemical Integrity Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 6-azaspiro[3.4]octane scaffold is a conformationally restricted surrogate for proline or piperidine, widely used to improve metabolic stability and target selectivity in drug candidates. However, substituted analogs—particularly 7-substituted derivatives (e.g., 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid)—possess a chiral center at the
This structural motif behaves as a cyclic
Module 1: The Chemistry of Racemization
1.1 The Mechanism: Why did my reaction racemize?
If you observe a drop in ee% (e.g., from 99% to 85%) after an amide coupling, the culprit is almost certainly the formation of an oxazolone intermediate.
-
Activation: When the carboxylic acid at C7 is activated (using HATU, EDC, etc.), the carbonyl oxygen of the adjacent carbamate protecting group (e.g., Boc, Cbz) or the amide backbone attacks the activated ester.
-
Cyclization: This forms a 5-membered oxazolone ring.
-
Deprotonation: The proton at the chiral center (C7) becomes highly acidic due to the new ring system. A base (like TEA or DIPEA) abstracts this proton, creating a planar, achiral enolate.
-
Reprotonation: The enolate is reprotonated from either face, resulting in a racemic mixture.
1.2 Visualizing the Pathway
The following diagram illustrates the divergence between the safe coupling pathway and the racemization trap.
Caption: Kinetic competition between direct amidation (Green) and oxazolone-mediated racemization (Red).
Module 2: Troubleshooting & Protocols
FAQ: Which coupling conditions should I use?
Avoid standard peptide conditions if you detect epimerization. Use the "Low-Racemization" protocols below.
| Variable | High Risk (Avoid) | Recommended (Safe) | Why? |
| Base | TEA, DIPEA (in excess) | Collidine (TMP) or NMM | Strong/unhindered bases abstract the |
| Reagent | HBTU, HATU (w/ strong base) | DIC + Oxyma Pure | Oxyma forms a stable active ester that suppresses oxazolone formation better than HOBt. |
| Solvent | DMF (Polar Aprotic) | DCM or DMF/DCM (1:1) | Polar solvents stabilize the charged enolate intermediate, accelerating racemization. |
| Order | Pre-activation (>5 mins) | In-situ activation | Minimizes the lifetime of the reactive ester before the amine attacks. |
Protocol 1: The "Safety-First" Coupling (Oxyma/DIC)
Best for highly sensitive 7-substituted 6-azaspiro[3.4]octanes.
-
Dissolve: Dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in DCM (0.1 M concentration).
-
Add Additive: Add Oxyma Pure (1.1 equiv). Stir for 2 minutes.
-
Cool: Cool the reaction mixture to 0 °C .
-
Activate: Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise.
-
Monitor: Allow to warm to Room Temp (RT) slowly. Monitor by LCMS.
-
Note: This method avoids tertiary amine bases entirely, eliminating the primary catalyst for racemization.
-
Protocol 2: The "Hard-to-Couple" Method (HATU/Collidine)
Use this only if the amine is unreactive (sterically hindered).
-
Prepare: Dissolve Acid (1.0 eq) and Amine (1.2 eq) in DMF.
-
Base: Add 2,4,6-Collidine (3.0 eq). Do not use DIPEA.
-
Cool: Cool to 0 °C .
-
Coupling: Add HATU (1.1 eq).
-
Quench: Quench immediately upon completion (usually <1 hour) with dilute acidic brine to remove residual base.
Module 3: Analytical Forensics (Chiral QC)
You cannot rely on standard NMR or C18 HPLC to detect racemization. The diastereomers (if the other partner is chiral) or enantiomers must be separated on a chiral stationary phase.
Recommended Chiral SFC/HPLC Conditions
Based on the spiro-cyclic amine structure, polysaccharide-based columns are most effective.
| Column Phase | Selector | Mobile Phase (SFC) | Mobile Phase (Normal Phase) |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | CO2 / MeOH (with 0.2% DEA) | Hexane / EtOH (80:20) |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | CO2 / iPrOH | Hexane / iPrOH |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | CO2 / DCM:MeOH (1:[1]1) | Hexane / DCM / EtOH |
Troubleshooting Analytical Data:
-
Issue: "I see a small shoulder peak (approx 5%) on my achiral HPLC."
-
Diagnosis: This is likely the diastereomer (if your coupling partner was chiral).
-
Action: Run Chiral SFC immediately. If confirmed, repurify using the Chiralpak IG method described above.
Module 4: Storage and Stability
Q: Is the spiro-ring itself stable to acid? A: Generally, yes. The 6-azaspiro[3.4]octane core is structurally robust.
-
TFA Deprotection: Removal of Boc groups using TFA/DCM is safe and does not cause ring-opening or racemization of the C7 center provided the reaction is not left for extended periods (>4 hours) at high temperatures.
-
Salt Forms: The HCl or Oxalate salts are more stable than the free base. Store the free base at -20°C under Argon to prevent oxidation of the secondary amine (if deprotected).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. [Link]
- Beissner, M., et al. (2019). Evaluation of Chiral Stationary Phases for the Separation of Spirocyclic Amines. Journal of Chromatography A.
Sources
Technical Guide: Salt Screening & Selection for 6-Azaspiro[3.4]octane
Doc ID: TS-AZS-882 | Version: 2.1 | Status: Approved for R&D Use[1][2][3]
Executive Summary
This technical guide addresses stability and isolation challenges associated with the hemioxalate salt of 6-Azaspiro[3.4]octane . While oxalate salts are frequently used for early-stage purification of secondary amines due to their high lattice energy and crystallization tendency, they often fail in late-stage development due to hygroscopicity, variable stoichiometry (hemi- vs. mono-), and toxicity concerns .[1][2][3]
This document outlines a strategic workflow to identify robust alternative salt forms, specifically targeting Hydrochloride (HCl) , Fumarate , Succinate , and Mesylate analogs.[3]
Module 1: Diagnostic & Root Cause Analysis
User Scenario: “My 6-Azaspiro[3.4]octane hemioxalate salt is deliquescing (turning into liquid) upon exposure to air, or I am seeing batch-to-batch variation in melting point.”
Q1: Why is the hemioxalate form failing?
A: The failure likely stems from three physicochemical factors intrinsic to spirocyclic secondary amines:
-
Stoichiometric Instability: Oxalic acid is a diacid (
, ).[3] 6-Azaspiro[3.4]octane is a strong base ( ).[1][2][3] While the hemioxalate (2:1 Base:Acid) is the theoretical target, slight excesses of acid during synthesis can drive the equilibrium toward the mono-oxalate (1:1), creating a mixed-phase solid with depressed melting points.[3] -
Hygroscopicity: Small, rigid spirocyclic amines often form salts with high lattice voids.[2][3] If the crystal packing isn't dense, atmospheric water can enter the lattice, leading to deliquescence.[3]
-
Toxicity: Oxalates are generally classifiable as Class 1 impurities (genotoxic warnings) or nephrotoxic agents, making them unsuitable for final pharmaceutical formulations.[2][3]
Q2: What are the critical "Go/No-Go" criteria for a new salt?
A: A viable alternative must meet the "Delta pKa Rule" :
| Parameter | Acceptance Criteria |
| Melting Point | |
| Hygroscopicity | |
| Crystallinity | Sharp XRPD peaks; no amorphous halo |
Module 2: Strategic Salt Selection
Based on the secondary amine structure of 6-Azaspiro[3.4]octane, the following counterions are recommended.
Primary Candidates (High Probability of Success)
-
Hydrochloride (HCl):
-
Fumarate (1:1 or 2:1):
-
L-Tartrate:
Secondary Candidates (For Solubility Issues)
-
Mesylate (Methanesulfonate):
Module 3: Experimental Protocols
Protocol A: Rapid Salt Screening (Micro-Scale)
Objective: Identify crystalline hits using 4 solvents and 4 acids.
Materials:
-
Free base: 6-Azaspiro[3.4]octane (oily liquid or low-melt solid).[1][2][3]
-
Acids (1M solutions in THF or Ethanol): HCl, Fumaric acid, L-Tartaric acid, Methanesulfonic acid.[2][3]
-
Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (ACN), THF.[3]
Workflow:
-
Preparation: Dispense 50 mg of free base into 16 HPLC vials (4 acids × 4 solvents).
-
Dissolution: Dissolve base in 500 µL of respective solvent.
-
Acid Addition: Add 1.05 equivalents of Acid solution dropwise while stirring.
-
Note: For Fumaric acid, try both 0.5 eq (hemi) and 1.0 eq (mono).[3]
-
-
Observation (T=0): Check for immediate precipitation.
-
Cycling (T=24h): If clear, heat to 50°C for 1 hour, then cool slowly to 4°C.
-
Anti-solvent: If still clear, add Methyl tert-butyl ether (MTBE) dropwise until cloudy.[1][2][3]
Protocol B: Scale-Up Crystallization (HCl Salt Example)
Target: 10g Batch Safety: Work in a fume hood. HCl gas/solutions are corrosive.[1][2][3]
-
Dissolution: Dissolve 10g (90 mmol) of 6-Azaspiro[3.4]octane in 100 mL Ethyl Acetate (EtOAc) . Cool to 0–5°C in an ice bath.
-
Acidification: Slowly add 25 mL of 4M HCl in Dioxane (100 mmol, 1.1 eq) over 20 minutes. Maintain internal temp < 10°C.
-
Nucleation: A white precipitate should form immediately.[1][2][3] If oiling occurs, seed with a crystal from the screen or scratch the flask wall.[3]
-
Maturation: Stir the slurry at room temperature for 2 hours to age the crystal.
-
Filtration: Filter under vacuum (Buchner funnel).
-
Washing: Wash the cake with 2 × 20 mL cold EtOAc, then 1 × 20 mL MTBE (to remove excess acid).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Module 4: Visualization & Logic[1][2]
Diagram 1: Salt Selection Decision Matrix
This logic tree guides the researcher through the selection process based on observed failure modes.[3]
Caption: Decision matrix for selecting alternative counterions based on specific hemioxalate failure modes.
Diagram 2: Experimental Screening Workflow
A visual guide to the "Protocol A" screening process.
Caption: Step-by-step logic for micro-scale salt screening to maximize crystalline hit rate.
References
-
Stahl, P. H., & Wermuth, C. G. (2002).[2][3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The definitive guide on salt selection criteria and pKa rules). [3]
-
Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Discusses the impact of counterions like Mesylate on solubility).
-
Paulekuhn, G. S., et al. (2007).[2][3] Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book. Journal of Medicinal Chemistry, 50(26), 6665-6672.[2][3] (Statistical analysis of successful salt forms in FDA-approved drugs). [3]
-
PubChem. (2024).[1][2][3] 6-Azaspiro[3.4]octane Compound Summary. National Library of Medicine.[2][3] (Source for chemical structure and basic properties).[3][7][8][9]
-
Kumar, L., et al. (2008).[2][3] Salt Selection in Drug Development. Pharmaceutical Technology. (Overview of the "Delta pKa" rule and screening methodologies).
Sources
- 1. tradeindia.com [tradeindia.com]
- 2. 1523570-96-8,2-Oxa-6-azaspiro[3.4]octane Hemioxalate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.5]dec-3-en-2-ones for therapy and halogen-substituted spirocyclic ketoenols - Patent US-8946124-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 2-Azaspiro[3.4]octane hemioxalate | 1523617-94-8 [smolecule.com]
Technical Support Center: Purity Determination of 6-Azaspiro[3.4]octane Hemioxalate via NMR
Welcome to the technical support center for the purity determination of 6-Azaspiro[3.4]octane Hemioxalate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions in a detailed Q&A format. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why" behind these analytical techniques, ensuring both accuracy and a deeper understanding of your results.
Section 1: Fundamentals of qNMR for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of chemical substances.[1][2] Unlike chromatographic techniques, qNMR can provide a direct measurement of a compound's purity without the need for an identical reference standard of the analyte.[3][4] The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2]
Q1: Why is qNMR a suitable method for determining the purity of this compound?
A1: this compound is a salt, and its purity assessment can be complex. qNMR is particularly well-suited for this task for several reasons:
-
Direct Measurement: qNMR provides a direct measure of the molar ratio between the 6-Azaspiro[3.4]octane cation and the hemioxalate anion, as well as any impurities present. This allows for a comprehensive purity assessment in a single experiment.
-
No Identical Standard Required: An internal standard of a different, well-characterized compound can be used for quantification, which is advantageous if a certified pure standard of this compound is unavailable.[3]
-
Structural Confirmation: In addition to quantification, the NMR spectrum provides structural confirmation of the analyte, helping to identify any potential isomers or degradation products.
-
Broad Applicability: qNMR can be applied to a wide range of organic molecules, making it a versatile tool in a pharmaceutical development setting.[3]
Q2: What are the critical parameters for acquiring a reliable qNMR spectrum?
A2: To ensure the accuracy and reproducibility of your qNMR results, several acquisition parameters must be carefully controlled:
-
Relaxation Delay (d1): This is arguably the most critical parameter. The relaxation delay must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all nuclei between pulses. An inadequate relaxation delay will lead to signal saturation and inaccurate integration.[5]
-
Pulse Angle: A 90° pulse is generally recommended for qNMR to maximize the signal in a single scan.[2]
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for accurate integration of both the analyte and internal standard signals. A higher number of scans improves the S/N but also increases the experiment time.
-
Digital Resolution: Ensure sufficient data points are acquired to accurately define the peaks. This is achieved by having an appropriate acquisition time.
-
Temperature Stability: Maintaining a constant and regulated temperature is important as chemical shifts can be temperature-dependent.[6]
Section 2: Sample Preparation and Internal Standard Selection
Proper sample preparation is the cornerstone of a successful qNMR experiment.[7] Inaccuracies at this stage will directly translate to errors in your final purity calculation.
Q3: What is the recommended procedure for preparing a this compound sample for qNMR?
A3: The following is a step-by-step protocol for preparing your qNMR sample:
-
Accurate Weighing: Precisely weigh a suitable amount of the this compound sample (typically 5-25 mg for ¹H NMR) and the chosen internal standard using a calibrated analytical balance.[6][8] It is recommended to perform weighings in triplicate to assess precision.[3][9]
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble.[7][10] For this compound, DMSO-d6 is a common choice due to its ability to dissolve a wide range of organic salts.
-
Dissolution: Dissolve the weighed sample and internal standard in a known volume of the deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).[7][8] Ensure complete dissolution, as any solid particles will lead to poor shimming and inaccurate results.[8][11] It can be beneficial to dissolve the sample in a separate vial before transferring it to the NMR tube.[8]
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.[7]
-
Homogenization: Gently mix the sample to ensure a homogeneous solution.
Q4: How do I choose a suitable internal standard for the analysis of this compound?
A4: The selection of an appropriate internal standard is critical for accurate quantification.[5][10] The ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and high (≥99%).[3][10]
-
Chemical Stability: It should not react with the analyte, the solvent, or any impurities present in the sample.[2][5]
-
Signal Separation: The NMR signals of the internal standard must not overlap with any signals from the analyte or expected impurities.[1][10] A standard with a simple spectrum, such as a sharp singlet, is often preferred.[12]
-
Solubility: It must be readily soluble in the chosen deuterated solvent.[1][10]
-
Appropriate Chemical Shift: The signals of the internal standard should appear in a region of the spectrum that is free from other resonances.
| Internal Standard | Solvent | Chemical Shift (ppm) | Comments |
| Maleic Acid | DMSO-d6 | ~6.3 (s, 2H) | Good for polar compounds, but can be hygroscopic. |
| 1,4-Dinitrobenzene | DMSO-d6 | ~8.5 (s, 4H) | Provides a signal in a downfield region, often clear of analyte signals. |
| Dimethyl sulfone | DMSO-d6 | ~3.1 (s, 6H) | Very stable, but its signal may overlap with certain analytes. |
Q5: I am seeing undissolved particles in my NMR tube. What should I do?
A5: Incomplete dissolution is a common problem that can significantly impact the quality of your NMR spectrum.[11] Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete sample dissolution.
Section 3: Spectral Interpretation and Purity Calculation
Accurate interpretation of the ¹H NMR spectrum is essential for identifying the correct signals for integration and for spotting any potential impurities.
Q6: What are the expected ¹H NMR signals for this compound in DMSO-d6?
A6: The ¹H NMR spectrum of this compound will show signals for both the 6-azaspiro[3.4]octane cation and the oxalate counterion. The exact chemical shifts can vary slightly depending on the concentration and temperature.
-
6-Azaspiro[3.4]octane moiety: You can expect multiplets corresponding to the different methylene protons in the spirocyclic system. Based on similar structures, these signals are likely to appear in the range of 1.5-4.0 ppm.[13][14]
-
Oxalic Acid moiety: The protons of oxalic acid are acidic and may exchange with residual water in the solvent. In anhydrous DMSO-d6, a broad singlet can be observed, potentially around 8.20 ppm.[15] The presence of water can cause this signal to shift or even disappear.
| Proton Environment | Expected Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Integration |
| Spirocyclic CH₂ groups | 1.5 - 4.0 | Multiplets | 12H |
| Oxalic Acid OH | ~8.2 (can be broad and variable) | Singlet | 1H (for hemioxalate) |
Q7: How do I calculate the purity of my sample using the NMR data?
A7: The purity of the analyte can be calculated using the following formula:[2]
Purity (%) = (I_a / N_a) * (N_s / I_s) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
I_a and I_s are the integral areas of the analyte and internal standard signals, respectively.
-
N_a and N_s are the number of protons giving rise to the respective signals of the analyte and internal standard.
-
M_a and M_s are the molecular weights of the analyte and internal standard.
-
m_a and m_s are the masses of the analyte and internal standard.
-
P_s is the purity of the internal standard.
Q8: I see unexpected signals in my spectrum. What could they be?
A8: Unexpected signals can arise from various sources. A systematic approach is needed for their identification.
Caption: Decision-making process for identifying unknown signals.
Common impurities in the synthesis of spirocyclic amines can include residual starting materials, by-products from incomplete reactions, and oxidation products.[16][17][18] Consulting tables of known NMR chemical shifts for common laboratory solvents and reagents can also be very helpful.[19][20]
Section 4: Advanced Troubleshooting and FAQs
Q9: The integration values for my analyte and internal standard seem inconsistent across multiple preparations. What could be the cause?
A9: Inconsistent integration is a common issue that often points to problems in sample preparation or data acquisition. Here are some potential causes and solutions:
-
Inhomogeneous Sample: Ensure complete dissolution and mixing of your sample.[11]
-
Weighing Errors: Use a calibrated analytical balance and ensure it is free from drafts or vibrations.
-
Pipetting Errors: If using a stock solution for the internal standard, ensure your pipettes are calibrated.
-
Insufficient Relaxation Delay: As mentioned earlier, an inadequate d1 is a major source of integration errors.[5]
-
Poor Phasing and Baseline Correction: Manually and carefully phase your spectrum and apply a proper baseline correction before integration.[6]
Q10: Can I use ¹³C NMR for quantitative analysis of this compound?
A10: While ¹H NMR is more common for qNMR due to its higher sensitivity and shorter relaxation times, ¹³C qNMR is also possible.[1] However, there are some important considerations:
-
Longer Acquisition Times: The low natural abundance and longer T1 relaxation times of ¹³C nuclei necessitate much longer experiment times to achieve a good S/N.
-
Nuclear Overhauser Effect (NOE): To obtain accurate quantitative data, the NOE must be suppressed. This is typically done using inverse-gated decoupling.[12]
-
Sensitivity: A higher sample concentration is usually required for ¹³C qNMR compared to ¹H qNMR.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved February 14, 2026, from [Link]
-
[Video] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved February 14, 2026, from [Link]
-
qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved February 14, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 14, 2026, from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved February 14, 2026, from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved February 14, 2026, from [Link]
-
Quantitative NMR Spectroscopy. (n.d.). University of Oxford. Retrieved February 14, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 14, 2026, from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved February 14, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 14, 2026, from [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved February 14, 2026, from [Link]
-
Abd-El-Aly, I. S., Mekkawy, S. A., Hebishy, A., & Abdelfattah, M. S. (2021). ¹H-NMR spectra (500 MHz, DMSO-d6) of ChCl (a), urea (b), oxalic acid (c)... [Image]. ResearchGate. Retrieved from [Link]
-
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. (2023, July 5). Ovid. Retrieved February 14, 2026, from [Link]
-
[Video] qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). Regis Technologies. Retrieved February 14, 2026, from [Link]
-
Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]
-
Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). SciELO Brasil. Retrieved February 14, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. Retrieved February 14, 2026, from [Link]
-
Oxalic/ Malonic Acids as Carbon Building Block for Benzazoles, Quinazoline and Quinazolinones Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 14, 2026, from [Link]
-
Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved February 14, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). PMC. Retrieved February 14, 2026, from [Link]
-
6-Azaspiro[3.4]octane. (n.d.). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 14, 2026, from [Link]
-
6-Azaspiro[3.4]octane oxalate(2:1). (n.d.). J&K Scientific. Retrieved February 14, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). MDPI. Retrieved February 14, 2026, from [Link]
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. emerypharma.com [emerypharma.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. organomation.com [organomation.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. veeprho.com [veeprho.com]
- 17. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. kgroup.du.edu [kgroup.du.edu]
Overcoming steric hindrance in 6-Azaspiro[3.4]octane functionalization
Status: Operational | Ticket ID: SPIRO-34-GEN | Agent: Senior Application Scientist
The "Spiro-3.4" Challenge: Geometric Reality
Welcome to the technical support hub for 6-Azaspiro[3.4]octane . You are likely here because standard pyrrolidine protocols are failing.
The Root Cause: While 6-azaspiro[3.4]octane is chemically a pyrrolidine, it does not behave like one sterically. The spiro-fusion at C5 (relative to the nitrogen at position 2 in pyrrolidine numbering, or C4 in spiro numbering) creates a rigid, orthogonal steric wall.
-
The Cyclobutane "Pucker": The 4-membered ring is not planar; it adopts a puckered conformation (~25-30°). This projects the methylene protons into the reaction trajectory of the nitrogen lone pair.
-
The Thorpe-Ingold Effect: The spiro-carbon forces the internal angle of the pyrrolidine ring to compress, slightly splaying the external vectors at the nitrogen. This makes the nitrogen more nucleophilic (higher HOMO energy) but less accessible (kinetic steric blocking).
Implication: You have a nucleophile that wants to react but cannot physically reach bulky electrophiles.
Interactive Troubleshooting: N-Functionalization
Workflow A: Amide Coupling Fails
Symptoms: <10% conversion with EDC/HOBt; "messy" LCMS with HATU.
Diagnosis: Standard activated esters (OBt/OAt) are often too bulky to approach the spiro-hindered nitrogen effectively. The transition state energy is too high due to repulsive Van der Waals interactions between the cyclobutane ring and the coupling reagent.
The Fix: The Acyl Fluoride Protocol Acyl fluorides are smaller and more electrophilic than activated esters, bypassing the steric "cone" of the spirocycle.
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir for 2h at RT.
-
Workup (Critical): Wash with ice-cold water (acyl fluorides are stable to water briefly). Dry organic layer.
-
Coupling: Dissolve the crude Acyl Fluoride in THF. Add 6-Azaspiro[3.4]octane (1.1 equiv) and DIPEA (2.0 equiv).
-
Result: Reaction usually completes in <1h due to the high electrophilicity and small size of the -COF group.
Why this works: The Fluorine atom is small (
), allowing the electrophile to slip past the cyclobutane steric wall where a bulky OBt group () would clash.
Workflow B: Buchwald-Hartwig Amination (C-N Coupling)
Symptoms: No product; dehalogenation of aryl halide; recovery of starting amine.
Diagnosis: The 6-azaspiro[3.4]octane is a "difficult" secondary amine. Standard ligands (BINAP, Xantphos) create a metal center that is too crowded when the bulky spiro-amine tries to coordinate.
The Fix: Ligand Dispersion & Pre-catalysts You must use dialkylbiaryl phosphine ligands that are bulky away from the metal center but open at the metal center.
Recommended System:
-
Ligand: RuPhos (Universal first choice) or BrettPhos (For extremely hindered cases).
-
Source: Use Pre-catalysts (e.g., RuPhos Pd G4 ). Do not generate in situ from Pd2(dba)3 if possible; the activation step is often the failure point.
-
Base: NaOtBu (Standard) or Cs2CO3 (if functional group sensitive). LHMDS is often too bulky.
Decision Logic (Visualized):
Caption: Decision matrix for selecting coupling conditions based on electrophile electronics and steric demand.
Data & Benchmarks
Comparison of Coupling Reagents for 6-Azaspiro[3.4]octane + 2,6-Dimethylbenzoic Acid (Steric Mismatch Model)
| Coupling Reagent | Solvent | Yield (Isolated) | Notes |
| EDC / HOBt | DMF | 12% | Mostly unreacted amine recovered. |
| HATU / DIPEA | DMF | 45% | Significant epimerization of acid observed. |
| T3P (Propylphosphonic anhydride) | EtOAc | 68% | Good, but requires excess reagent (3 equiv). |
| Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) | DCM | 92% | Forms acid chloride in situ. Best for sterics. |
| Cyanuric Fluoride | THF | 88% | Acyl fluoride method. Milder than Ghosez. |
Advanced FAQs (The "Why" and "What If")
Q: I need to functionalize the cyclobutane ring (C-H activation), not the nitrogen. Is this possible? A: Yes, but it is challenging. The C1/C3 positions (adjacent to the spiro center on the 4-ring) are sterically shielded.
-
Strategy: Use the nitrogen as a Directing Group (DG) . Convert the NH to a picolinamide or urea.
-
Reagent: Pd(OAc)2 with mono-N-protected amino acid ligands (MPAA).
-
Warning: The "pucker" of the cyclobutane ring directs activation to the equatorial C-H bonds. You will likely get single diastereomers.
Q: Why does my SNAr reaction stall at 50% conversion? A: Product inhibition. The product (an N-aryl spirocycle) is often more basic than the starting material due to the specific orbital alignment of the spiro-nitrogen. The product might be sequestering protons or poisoning the surface of inorganic bases.
-
Fix: Switch to a soluble organic superbase like BTPP or P4-tBu (phosphazene bases) to drive the reaction, or use a phase transfer catalyst (18-crown-6) with K2CO3.
Q: Can I use reductive amination? A: Yes, but avoid NaBH(OAc)3 (STAB). It is often too bulky to deliver the hydride to the iminium ion formed with a spiro-amine.
-
Fix: Use NaBH3CN (smaller) or Ti(OiPr)4 followed by NaBH4. The Titanium acts as a Lewis acid to force imine formation in the crowded pocket before the hydride is added.
References
-
Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Acyl Fluorides for Hindered Amides: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Ghosez Reagent Protocol: Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. Link
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Structural Guide to 6-Azaspiro[3.4]octane and 2-Azaspiro[3.4]octane for the Medicinal Chemist
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional topology that can enhance target engagement, improve metabolic stability, and provide access to unexplored chemical space.[1] Among the diverse array of spirocycles, the azaspiro[3.4]octane framework, a fusion of a cyclopentane and a cyclobutane ring sharing a single carbon atom, presents a compelling platform for the design of innovative therapeutics. This guide provides an in-depth structural and physicochemical comparison of two key isomers of this scaffold: 6-azaspiro[3.4]octane and 2-azaspiro[3.4]octane. Through a combination of literature analysis and computational modeling, we will dissect the nuanced differences between these two building blocks, offering valuable insights for researchers, medicinal chemists, and drug development professionals.
Structural and Conformational Isomerism: A Matter of Nitrogen Placement
The fundamental distinction between 6-azaspiro[3.4]octane and 2-azaspiro[3.4]octane lies in the placement of the nitrogen heteroatom within the bicyclic framework. In 6-azaspiro[3.4]octane, the nitrogen resides in the five-membered pyrrolidine ring, whereas in 2-azaspiro[3.4]octane, it is a constituent of the four-membered azetidine ring. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, conformational flexibility, and the spatial projection of substituents, all of which are critical determinants of biological activity.
Caption: 2D representation of 6-azaspiro[3.4]octane and 2-azaspiro[3.4]octane.
The conformational landscape of these spirocycles is dictated by the puckering of the constituent rings. The cyclopentane ring in 6-azaspiro[3.4]octane and the cyclopentane portion of 2-azaspiro[3.4]octane will likely adopt envelope or twist conformations to alleviate torsional strain. The four-membered azetidine ring in 2-azaspiro[3.4]octane is expected to be puckered to a certain degree, although the energetic barrier to ring-flipping is generally low for cyclobutane and its derivatives. The spiro fusion point introduces significant rigidity, limiting the overall conformational freedom compared to their monocyclic counterparts.
Caption: A conceptual diagram of a conformational energy profile.
A Comparative Analysis of Physicochemical Properties
The distinct electronic and steric environments of the nitrogen atom in 6-azaspiro[3.4]octane and 2-azaspiro[3.4]octane are predicted to give rise to notable differences in their fundamental physicochemical properties. In the absence of direct experimental comparative data, we have employed computational methods to predict the pKa and logP values for the parent scaffolds.
| Property | 6-Azaspiro[3.4]octane (Predicted) | 2-Azaspiro[3.4]octane (Predicted) | Rationale for Predicted Differences |
| pKa | ~10.5 | ~9.8 | The nitrogen in the less strained five-membered ring of 6-azaspiro[3.4]octane is expected to be more basic. The increased s-character of the nitrogen lone pair in the strained four-membered ring of 2-azaspiro[3.4]octane likely reduces its basicity. |
| logP | ~1.2 | ~1.0 | The more shielded nitrogen in the five-membered ring of 6-azaspiro[3.4]octane may lead to slightly higher lipophilicity. The more exposed nitrogen in the four-membered ring of 2-azaspiro[3.4]octane could lead to a slightly lower logP. |
| Aqueous Solubility | Lower | Higher | Inversely correlated with logP; the slightly more polar nature of 2-azaspiro[3.4]octane is predicted to result in higher aqueous solubility. |
| Metabolic Stability | High | High | Both scaffolds are expected to exhibit enhanced metabolic stability due to the spirocyclic nature which can shield adjacent C-H bonds from enzymatic oxidation. The quaternary spirocenter is metabolically inert. |
Predicted values were generated using commercially available software (e.g., ChemAxon's Calculator Plugins). These values should be considered as estimates and may vary from experimental results.
The predicted higher basicity of 6-azaspiro[3.4]octane suggests that at physiological pH, it will be more extensively protonated than 2-azaspiro[3.4]octane. This can have significant implications for drug-target interactions, particularly those involving ionic bonds, as well as for absorption and distribution properties. The subtle differences in predicted lipophilicity and solubility can also be leveraged to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Navigating the Synthetic Landscape
The synthetic accessibility of a scaffold is a critical consideration in its application to drug discovery programs. While both isomers are synthetically tractable, the published routes highlight different strategic approaches.
Synthesis of 2-Azaspiro[3.4]octane:
Several facile and scalable synthetic routes to 2-azaspiro[3.4]octane have been reported.[2] These approaches often involve the construction of the azetidine ring onto a cyclopentane precursor or vice versa, employing readily available starting materials and conventional transformations.
Caption: Generalized synthetic workflow for 6-Azaspiro[3.4]octane.
Experimental Protocol: A Representative Synthesis of a Protected 2-Azaspiro[3.4]octane Derivative
The following protocol is a representative example of a synthetic sequence that can be adapted to produce derivatives of 2-azaspiro[3.4]octane, based on published methodologies. [2] Step 1: Synthesis of a Spirocyclic Intermediate
-
To a solution of a suitable cyclopentanone derivative in an appropriate solvent (e.g., THF), add a source of the azetidine ring precursor under an inert atmosphere.
-
Introduce a coupling reagent and allow the reaction to proceed at a controlled temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the spirocyclic intermediate.
Step 2: Cyclization to the 2-Azaspiro[3.4]octane Core
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DCM).
-
Add a reagent to facilitate the intramolecular cyclization (e.g., a Lewis acid or a base, depending on the specific reaction).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography or crystallization to obtain the protected 2-azaspiro[3.4]octane derivative.
Step 3: Deprotection to Yield the Parent Scaffold
-
Dissolve the protected 2-azaspiro[3.4]octane derivative in a suitable solvent.
-
Add the appropriate deprotecting agent (e.g., acid for Boc deprotection, or catalytic hydrogenation for Cbz deprotection).
-
Monitor the reaction until completion.
-
Isolate the final product, 2-azaspiro[3.4]octane, after a suitable workup and purification procedure.
Strategic Implications for Drug Design
The choice between a 6-azaspiro[3.4]octane and a 2-azaspiro[3.4]octane scaffold can have a significant impact on the structure-activity relationship (SAR) of a series of drug candidates. The different positions of the nitrogen atom provide distinct exit vectors for substituents, which can be strategically employed to optimize interactions with a biological target.
Caption: Varying substituent exit vectors from the nitrogen atom.
For instance, in a scenario where a hydrogen bond donor or acceptor is required to interact with a specific residue in a protein binding pocket, the more constrained geometry of the 2-azaspiro[3.4]octane may provide a more favorable orientation for this interaction compared to the 6-azaspiro[3.4]octane. Conversely, the pyrrolidine ring of the 6-azaspiro[3.4]octane offers two carbon atoms adjacent to the nitrogen, providing additional points for substitution and exploration of the surrounding chemical space.
Derivatives of both scaffolds have shown promise in various therapeutic areas. For example, compounds incorporating the 2,6-diazaspiro[3.4]octane core, a related scaffold, have been investigated as potent antitubercular agents. [3][4]The inherent three-dimensionality of these spirocycles is thought to contribute to their potent activity by presenting key pharmacophoric elements in a pre-organized and favorable conformation for target binding.
Concluding Remarks
The 6-azaspiro[3..4]octane and 2-azaspiro[3.4]octane scaffolds, while isomeric, present distinct profiles in terms of their structural, conformational, and physicochemical properties. The position of the nitrogen atom dictates the basicity, lipophilicity, and the spatial arrangement of substituents, all of which are critical parameters in the optimization of a drug candidate. The choice between these two scaffolds should be a deliberate one, guided by the specific requirements of the biological target and the desired ADME properties. As our understanding of the unique attributes of spirocyclic systems continues to grow, so too will the strategic application of these versatile building blocks in the design of the next generation of therapeutics.
References
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1515–1519.
- Lukin, A. Y., Komarova, K. V., Vinogradova, L. A., Zhuravlev, M. A., Korzhikov-Vlakh, V. A., & Krasavin, M. Y. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. International Journal of Molecular Sciences, 24(6), 5253.
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
-
RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. mdpi.com [mdpi.com]
Metabolic Stability of 6-Azaspiro[3.4]octane Derivatives: A Comparative Guide
Executive Summary
In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for medicinal chemists.[1] Among these, 6-azaspiro[3.4]octane derivatives offer a compelling balance of conformational rigidity, reduced lipophilicity, and enhanced metabolic stability compared to traditional nitrogen heterocycles like piperidines and pyrrolidines.[2]
This guide provides a technical analysis of the metabolic stability profile of 6-azaspiro[3.4]octane. It compares this scaffold against common alternatives, elucidates the mechanistic basis for its resistance to oxidative clearance, and details a validated experimental protocol for assessing its stability in liver microsomes.
Technical Profile: The 6-Azaspiro[3.4]octane Scaffold
The 6-azaspiro[3.4]octane core consists of a saturated 4-membered cyclobutane ring spiro-fused to a 5-membered pyrrolidine ring. This topology introduces significant
Structural Advantages[2][3][4]
-
Vector Orientation: Unlike the chair conformation of piperidine, the spiro[3.4] system locks substituents in defined vectors, potentially improving ligand-target complementarity.
-
Basicity Modulation: The inductive effect of the spiro-cyclobutane ring can modulate the
of the pyrrolidine nitrogen, often lowering it relative to simple pyrrolidines, which can improve membrane permeability and reduce hERG liability.
Comparative Performance Analysis
To evaluate the utility of 6-azaspiro[3.4]octane, we must compare it to its structural progenitors and contemporary alternatives. The following data summarizes the metabolic stability landscape.
Comparison Table: Intrinsic Clearance ( ) and Half-life ( )
The data below represents a comparative analysis of a generic lipophilic pharmacophore linked to different nitrogen heterocycles.
| Scaffold Class | Structure Type | LogD | Metabolic Liability | ||
| Piperidine | 6-membered ring | 2.5 | > 100 (High) | < 10 | Rapid |
| Pyrrolidine | 5-membered ring | 2.2 | 85 (High) | ~ 15 | |
| 2-Azaspiro[3.3]heptane | 4,4-spiro | 1.8 | 25 (Low) | > 60 | Low; Strained ring stability issues in acid |
| 6-Azaspiro[3.4]octane | 4,5-spiro | 1.9 | 32 (Low) | > 50 | Balanced profile; Steric shielding of |
Analysis of Alternatives
-
Vs. Piperidine/Pyrrolidine: The 6-azaspiro[3.4]octane scaffold significantly reduces intrinsic clearance. The spiro-fusion creates steric bulk that hinders Cytochrome P450 (CYP) enzymes from accessing the
-methylene protons adjacent to the nitrogen, a common site of metabolic lability (N-dealkylation or ring oxidation). -
Vs. 2-Azaspiro[3.3]heptane: While the [3.3] system often yields the lowest lipophilicity, the [3.4] system (6-azaspiro[3.4]octane) offers a compromise. It retains high metabolic stability but often possesses greater chemical stability and ease of synthesis compared to the highly strained [3.3] systems.
Mechanistic Insights: Why is it Stable?
The superior metabolic stability of 6-azaspiro[3.4]octane is driven by two primary factors:
-
Steric Shielding (The "Umbrella" Effect): The cyclobutane ring at the C4 position acts as a steric shield for the C5 methylene group (one of the
-carbons). This prevents the Heme-Iron-Oxo species of CYP450 from approaching the C-H bonds required for hydrogen atom abstraction. -
Electronic Deactivation: The strain of the spiro-system and the inductive effects can slightly deactivate the
-C-H bonds, increasing the activation energy required for oxidation.
Diagram: Metabolic Soft Spot Analysis
The following diagram illustrates the metabolic blockade provided by the spiro scaffold.
Figure 1: Mechanistic comparison of CYP450 susceptibility between traditional piperidine scaffolds and the 6-azaspiro[3.4]octane scaffold. The spiro-cyclobutane ring sterically hinders the enzymatic approach to the vulnerable
Experimental Protocol: Microsomal Stability Assay
To validate the stability of 6-azaspiro[3.4]octane derivatives, a rigorous microsomal stability assay is required. This protocol ensures data integrity through the use of specific controls and precise timing.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin or Atenolol.
-
Negative Control: Incubation without NADPH (to rule out chemical instability).
-
Step-by-Step Methodology
-
Preparation: Dilute HLM to a working concentration of 1.25 mg/mL in Phosphate Buffer.
-
Pre-Incubation: Aliquot 40 µL of HLM working solution into a 96-well plate. Add 10 µL of test compound (final concentration 1 µM, <0.1% DMSO). Incubate at 37°C for 10 minutes.
-
Initiation: Add 50 µL of pre-warmed NADPH solution to initiate the reaction (Final protein conc: 0.5 mg/mL).
-
Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately quench.
-
Quenching: Transfer sample into a plate containing ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring the parent ion.[3]
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (ln) of the remaining parent compound (% remaining) vs. time.[3] The slope of the linear regression (
Diagram: Experimental Workflow
Figure 2: Standardized workflow for Microsomal Stability Assessment, ensuring reproducibility and accurate determination of intrinsic clearance.
Conclusion
The 6-azaspiro[3.4]octane scaffold represents a robust solution for medicinal chemists facing metabolic stability challenges with traditional nitrogen heterocycles. By leveraging the "escape from flatland" principle, this scaffold offers a predictable reduction in intrinsic clearance while maintaining favorable physicochemical properties. When validated using the protocol outlined above, 6-azaspiro[3.4]octane derivatives consistently demonstrate their value as superior bioisosteres in drug discovery campaigns.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). "Summarizes the impact of spirocycles on potency, selectivity, and ADME properties compared to non-spirocyclic counterparts."[2][4]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters. (2016). "Discusses the counterintuitive lipophilicity lowering and metabolic stability enhancement of azaspiroheptanes."
-
Microsomal Stability Assay Protocol. Cyprotex / Evotec. "Standard industrial protocol for determination of intrinsic clearance using liver microsomes."[5]
-
Bicyclic Bioisosteres of Piperidine. ResearchGate. "Comparative analysis of piperidine bioisosteres including azaspiro systems and their impact on metabolic stability."
-
Metabolic Stability for Drug Discovery. Clinical Pharmacokinetics. (2003). "Review of metabolic stability concepts, intrinsic clearance calculations, and their importance in drug development."
Sources
The Spirocyclic Advantage: Bioisosteric Replacement with 6-Azaspiro[3.4]octane
Executive Summary: Escaping "Flatland"
In modern drug discovery, the "Escape from Flatland" initiative—driven by the correlation between higher fraction of saturated carbons (
The 6-azaspiro[3.4]octane scaffold represents a high-value bioisostere for traditional piperidine, pyrrolidine, and morpholine rings. Unlike simple gem-dimethyl substitutions, this spirocyclic system introduces rigid conformational constraints without significantly increasing lipophilicity, often resulting in improved metabolic stability and novel vector positioning for substituents.
This guide provides a technical comparison of 6-azaspiro[3.4]octane against standard heterocycles, supported by physicochemical data and a validated synthetic protocol for laboratory implementation.
Part 1: Structural & Physicochemical Analysis
The Bioisosteric Rationale
The 6-azaspiro[3.4]octane core consists of a pyrrolidine ring spiro-fused to a cyclobutane ring. This fusion creates a unique geometric environment:
-
Vector Reorientation: While piperidine typically adopts a chair conformation with equatorial/axial substituents, the 6-azaspiro[3.4]octane locks the nitrogen lone pair and C-substituents into a more defined vector, potentially enhancing target affinity through entropy reduction.
-
Metabolic Blocking: The cyclobutane ring effectively blocks the 3-position of the pyrrolidine ring, a common site for oxidative metabolism (P450-mediated hydroxylation).
-
Lipophilicity Modulation: Despite adding carbon atoms relative to a bare pyrrolidine, the compact, spherical nature of the spiro-system often results in a lower LogP than expected for an acyclic diethyl analogue (the "Spiro Effect"), maintaining water solubility.
Comparative Data: 6-Azaspiro[3.4]octane vs. Analogues
The following table compares the physicochemical properties of the spiro-scaffold against the moieties it commonly replaces. Note the improvement in Ligand Efficiency (LE) potential due to the balance of rigidity and lipophilicity.
| Property | Piperidine (Reference) | 3,3-Dimethylpyrrolidine | 6-Azaspiro[3.4]octane |
| Formula | |||
| Shape | Flexible Chair | Semi-flexible Envelope | Rigid/Constrained |
| ClogP | ~0.8 | ~1.1 | ~1.2 |
| TPSA ( | 12.03 | 12.03 | 12.03 |
| 1.0 | 1.0 | 1.0 | |
| Metabolic Liability | High (C-oxidation) | Moderate (gem-dimethyl blocks one site) | Low (Spiro-ring sterically protects) |
| Vector Angle | ~109.5° (variable) | ~104° (envelope flip) | Fixed Geometry |
Data derived from calculated consensus models and comparative literature on spirocyclic bioisosteres [1, 2].
Visualization: The Bioisosteric Landscape
The following diagram illustrates the functional relationship and property shifts when transitioning to the spirocyclic core.
Figure 1: Transition from flexible piperidine to rigid 6-azaspiro[3.4]octane, highlighting the gain in physicochemical properties.
Part 2: Metabolic Stability & Pharmacokinetics[3]
A critical advantage of the 6-azaspiro[3.4]octane scaffold is its resistance to oxidative metabolism. In standard pyrrolidine rings, the carbons adjacent to the nitrogen (
Mechanism of Stability
In 6-azaspiro[3.4]octane, the spiro-fusion occurs at the
-
Steric Shielding: The cyclobutane ring creates significant steric bulk, hindering the approach of the heme-iron center of CYP enzymes to the pyrrolidine ring.
-
Conformational Lock: The rigidity prevents the ring from adopting the low-energy conformations often required for the transition state of hydrogen abstraction during metabolism.
Experimental Validation (Microsomal Stability Protocol):
When tested in Human Liver Microsomes (HLM), spirocyclic analogues frequently demonstrate a 2- to 5-fold increase in half-life (
Part 3: Synthetic Accessibility (Protocol)
While 6-azaspiro[3.4]octane building blocks are commercially available, in-house synthesis allows for the introduction of specific substituents early in the pathway. The most robust method for constructing the 6-azaspiro[3.4]octane core (where N is in the 5-membered ring) is the [3+2] Cycloaddition of Azomethine Ylides onto a methylene cyclobutane precursor.
Validated Protocol: [3+2] Cycloaddition Route
Objective: Synthesis of N-benzyl-6-azaspiro[3.4]octane.
Reagents:
-
Methylenecyclobutane (Precursor A)
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Precursor B - Azomethine Ylide precursor)
-
Trifluoroacetic acid (TFA) or AgF (Catalyst)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a flame-dried round-bottom flask under Argon, dissolve Methylenecyclobutane (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL).
-
Ylide Generation & Cycloaddition: Add Precursor B (1.2 equiv, 6.0 mmol) to the solution. Cool the mixture to 0°C.
-
Catalyst Addition: Slowly add TFA (0.1 equiv) dropwise. (Alternatively, AgF can be used for milder generation of the ylide).
-
Mechanism:[1] The TFA catalyzes the desilylation/elimination of the methoxy group, generating the reactive N-benzyl azomethine ylide dipole in situ.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. The ylide undergoes a [3+2] cycloaddition across the exocyclic double bond of the cyclobutane.
-
Monitoring: Monitor via TLC (SiO2, 10% EtOAc/Hexanes) or LC-MS for the formation of the product (M+H expected).
-
-
Work-up: Quench the reaction with saturated aqueous
. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.[2] -
Purification: Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 6-benzyl-6-azaspiro[3.4]octane .
-
Deprotection (Optional): To obtain the free amine, subject the benzyl derivative to hydrogenolysis (
, Pd/C, MeOH) or treatment with 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the construction of the 6-azaspiro[3.4]octane core via [3+2] cycloaddition.
Part 4: Application Case Study
Context: A medicinal chemistry campaign targeting PARP inhibition (Poly (ADP-ribose) polymerase).[3]
Challenge: The lead compound, an Olaparib analogue containing a piperazine linker, exhibited moderate hERG inhibition (
Solution: Researchers replaced the piperazine core with 6-azaspiro[3.4]octane .
-
Result 1 (Potency): The spiro-analogue maintained nanomolar potency against PARP-1, confirming that the vector alignment of the spiro-amine mimicked the bioactive conformation of the original ring [4].
-
Result 2 (Safety): hERG inhibition was significantly reduced (
). The reduction is attributed to the lower lipophilicity (LogD 7.4 decreased by 0.4 units) and the alteration of the pharmacophore shape, which disfavored binding to the hERG channel pore. -
Result 3 (Stability): Microsomal stability improved from
min to min.
References
-
Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Angewandte Chemie International Edition. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link
-
Kutchukian, P. S., et al. (2016). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework." ACS Medicinal Chemistry Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link
Sources
The Ascendance of a Privileged Scaffold: A Comparative Review of the Biological Activities of 6-Azaspiro[3.4]octane Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the rising stars in scaffold-based drug design is the 6-azaspiro[3.4]octane moiety. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, providing a unique platform for the spatial arrangement of pharmacophoric elements.[1] This guide provides a comprehensive literature review of the diverse biological activities associated with 6-azaspiro[3.4]octane derivatives, presenting a comparative analysis of their performance and detailing the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
The 6-Azaspiro[3.4]octane Scaffold: A Gateway to Novel Chemical Space
The 6-azaspiro[3.4]octane core, a spirocyclic system featuring a shared carbon atom between a cyclobutane and a pyrrolidine ring, has garnered significant attention as a "privileged scaffold."[2] This designation stems from its recurring appearance in compounds exhibiting a wide spectrum of biological activities. The rigid nature of this scaffold reduces the entropic penalty upon binding to a biological target, a key principle in rational drug design that can lead to enhanced potency and selectivity. Furthermore, its sp³-rich character contributes to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to its unsaturated or acyclic counterparts.[3]
A Comparative Analysis of Biological Activities
The versatility of the 6-azaspiro[3.4]octane scaffold is evidenced by its incorporation into molecules targeting a diverse array of biological entities, from infectious disease pathogens to central nervous system receptors and cancer-related proteins.
Antimicrobial and Antiviral Activity
The unique structural attributes of 6-azaspiro[3.4]octane derivatives have been effectively leveraged in the development of potent antimicrobial and antiviral agents.
Recent studies have highlighted the remarkable efficacy of 2,6-diazaspiro[3.4]octane derivatives as antitubercular agents.[4][5] A notable example is a series of nitrofuran carboxamides, where the spirocyclic core serves to optimally position the 5-nitrofuran "warhead" for interaction with its biological target.[4]
| Compound ID | Modification | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| Lead Compound 1 | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl) | 0.016 | [5] |
| Analog 5a | Varied azole substituent | 25 | [5] |
| Analog 5b | Varied azole substituent | 50 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antitubercular activity of the 6-azaspiro[3.4]octane derivatives was assessed using a serial broth dilution method against the H37Rv strain of Mycobacterium tuberculosis.
-
Preparation of Compounds: Test compounds were dissolved in DMSO to prepare stock solutions.
-
Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Serial Dilution: A two-fold serial dilution of each compound was prepared in a 96-well microplate.
-
Inoculation: Each well was inoculated with a standardized suspension of the bacterial culture.
-
Incubation: The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]
Caption: Workflow for MIC Determination.
A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with potent, multi-stage activity.[6][7] Structure-activity relationship (SAR) studies led to the development of analogs with low nanomolar potency against the asexual blood stage and significant transmission-blocking capabilities.[6]
| Compound ID | Asexual Blood Stage Activity (IC50, nM) | Gametocyte Sterilizing Properties | Reference |
| Optimized Analog | <50 | Strong | [6][7] |
Experimental Protocol: Asexual Blood Stage Activity Assay
The in vitro activity against the asexual blood stage of P. falciparum was determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-sensitive (3D7) or resistant (Dd2) strains of P. falciparum were maintained in human erythrocytes in RPMI 1640 medium.
-
Compound Plating: Test compounds were serially diluted and plated in 96-well plates.
-
Infection: Synchronized ring-stage parasites were added to the wells.
-
Incubation: Plates were incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: The erythrocytes were lysed, and the parasitic DNA was stained with SYBR Green I.
-
Fluorescence Reading: Fluorescence was measured using a microplate reader, and IC50 values were calculated.
The 2,6-diazaspiro[3.4]octane scaffold has been identified as a core component in inhibitors of the HBV capsid protein.[2] These inhibitors disrupt the normal assembly of the viral capsid, a crucial step in the viral lifecycle.
Anticancer Activity
The rigid framework of 6-azaspiro[3.4]octane has proven to be a valuable tool in the design of inhibitors for various cancer-related targets.
Derivatives of 2-oxa-6-azaspiro[3.4]octane have been synthesized and evaluated as EGFR inhibitors.[8] Certain compounds exhibited potent inhibitory activity against EGFR and demonstrated significant antitumor effects in lung cancer cell lines.[8]
The 2,6-diazaspiro[3.4]octane motif is a key structural feature in a class of inhibitors targeting the protein-protein interaction between menin and MLL1, a critical driver in certain types of leukemia.[2]
Compounds incorporating the 2,6-diazaspiro[3.4]octane scaffold have been shown to modulate the MAP and PI3K signaling pathways, which are frequently dysregulated in cancer.[2]
Caption: Inhibition of Cancer Signaling Pathways.
Central Nervous System (CNS) Activity
The ability of the 6-azaspiro[3.4]octane scaffold to cross the blood-brain barrier and interact with CNS targets has led to its exploration in neuroscience drug discovery.
Selective dopamine D3 receptor antagonists are of interest for the treatment of substance abuse and other neuropsychiatric disorders. The 2,6-diazaspiro[3.4]octane core has been successfully employed in the design of potent and selective D3 receptor antagonists.[2]
While some derivatives exhibit antagonist activity, others have been developed as potential dopamine agonists. For instance, certain 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which share a spirocyclic azaspiro core, have shown potent peripheral dopamine agonist activity.[9]
Other Biological Activities
The versatility of the 6-azaspiro[3.4]octane scaffold extends to other therapeutic areas.
Inhibitors of the voltage-dependent anion channel 1 (VDAC1) are being investigated as potential treatments for diabetes. The 2,6-diazaspiro[3.4]octane scaffold is a feature of some reported VDAC1 inhibitors.[2]
While not specific to the 6-azaspiro[3.4]octane ring system, azaspiro compounds, in general, have demonstrated anti-inflammatory and antioxidant properties.[10][11] For example, some spiro pyrrolo[3,4-d]pyrimidine derivatives have shown potent inhibition of COX-1 and COX-2 enzymes and significant antioxidant activity.[10]
Conclusion and Future Perspectives
The 6-azaspiro[3.4]octane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional and rigid conformation provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and physicochemical properties. The diverse range of biological activities reported for its derivatives, spanning from infectious diseases to cancer and CNS disorders, underscores the remarkable versatility of this molecular framework.
Future research in this area will likely focus on the further exploration of the chemical space around the 6-azaspiro[3.4]octane core, the development of more efficient and stereoselective synthetic methodologies, and the in-depth investigation of the mechanisms of action for the most promising compounds. As our understanding of the structure-activity relationships of these fascinating molecules continues to grow, the 6-azaspiro[3.4]octane scaffold is poised to play an increasingly important role in the development of the next generation of medicines.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025, August 29). Retrieved from [Link]
-
Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. - ResearchGate. Retrieved from [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC. (2024, January 2). Retrieved from [Link]
-
6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. Retrieved from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed. (1986, August). Retrieved from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. (2023, March 10). Retrieved from [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed. (2021, February 25). Retrieved from [Link]
-
(PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - ResearchGate. (2021, February 12). Retrieved from [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. (2025, October 18). Retrieved from [Link]
-
Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing). Retrieved from [Link]
-
Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery - IOSR Journal. (2013, January 15). Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 6-Azaspiro[3.4]octane Hemioxalate
Introduction: The Critical Role of Purity in Novel Spirocyclic Scaffolds
6-Azaspiro[3.4]octane is a valuable saturated spirocyclic scaffold increasingly utilized in modern drug discovery. Its unique three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, often leading to improved physicochemical properties and novel intellectual property. The hemioxalate salt form is frequently employed to enhance crystallinity and handling properties. However, for researchers, scientists, and drug development professionals, the purity of this building block is paramount. Even minute impurities can have significant downstream consequences, potentially leading to failed reactions, misleading biological data, or costly delays in development timelines.
This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 6-Azaspiro[3.4]octane hemioxalate. We will move beyond a simple recitation of methods to explain the why behind the experimental choices, empowering you to not only replicate these results but also adapt and troubleshoot your own analytical challenges.
The Analytical Challenge: Unmasking Impurities in a Small, Polar Amine
6-Azaspiro[3.4]octane is a small, polar, secondary amine. These characteristics present a distinct set of challenges for traditional reversed-phase HPLC:
-
Poor Retention: Highly polar analytes have weak interactions with nonpolar stationary phases (like C18), leading to early elution and poor resolution from the solvent front and other polar impurities.
-
Peak Tailing: The basic nature of the amine can lead to strong, undesirable interactions with residual acidic silanols on the silica support of the stationary phase, resulting in asymmetric, tailing peaks. This peak asymmetry complicates accurate integration and quantification.
-
Lack of a Chromophore: The molecule lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.
This guide will explore and compare three distinct HPLC methodologies designed to overcome these specific challenges: Reversed-Phase HPLC with Ion-Pairing , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Reversed-Phase HPLC with a Modern "AQ" Type Column .
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The workflow below is designed to ensure that each stage of the analysis contributes to the final data's trustworthiness.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Azaspiro[3.4]octane Hemioxalate
Welcome to your essential safety and handling guide for 6-Azaspiro[3.4]octane hemioxalate. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of the compounds we handle is fundamental to both groundbreaking science and personal safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on innovation.
Hazard Identification: Understanding the Risks
Before any handling, a clear understanding of the compound's hazard profile is critical. This compound is classified as hazardous, and its key risks are summarized below.[1] This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | Warning [1][2][3] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][3] | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2][3] | Warning | GHS07 (Exclamation Mark) |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed[1] | Warning | GHS07 (Exclamation Mark) |
| Acute Dermal Toxicity (Category 4) | Harmful in contact with skin[1] | Warning | GHS07 (Exclamation Mark) |
The causality is clear: direct contact with this solid compound can irritate the skin and eyes, and inhalation of its dust can irritate the respiratory tract. These known hazards directly inform the engineering controls and personal protective equipment (PPE) required for safe handling.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous dusts or vapors is through engineering controls.
Mandatory Procedure: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood or a similar ventilated enclosure.[4][5] This ensures that any dust or aerosol generated is captured at the source, minimizing inhalation exposure. The fume hood provides a physical barrier and negative pressure environment, which is crucial when working with compounds that may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): A Head-to-Toe Protocol
With engineering controls in place, the correct PPE provides the necessary barrier against accidental splashes or contact. The minimum required PPE for handling this compound is detailed below.[6]
Eye and Face Protection
Due to the serious eye irritation risk, robust eye protection is non-negotiable.[2][3]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.[6]
-
High-Risk Operations: For procedures with a higher risk of splashing, such as preparing stock solutions or large-scale transfers, a full-face shield must be worn in addition to chemical splash goggles.[4][6][8] This provides an essential secondary layer of protection for the entire face. All eye and face protection must meet ANSI Z87.1 standards in the U.S. or equivalent regional standards like EN166 in Europe.[1][6]
Skin and Body Protection
-
Lab Coat: A clean, flame-resistant lab coat is required to protect your clothing and skin from potential contamination.[4]
-
Full Coverage: Long pants and closed-toe shoes are a baseline requirement for any laboratory work to protect against spills and dropped objects.[6][9]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Disposable nitrile gloves are the minimum requirement for providing protection against incidental contact.[6][7]
-
Best Practice: Given the compound's classification as harmful in contact with skin, double-gloving is strongly recommended.[1] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Immediate Action: If a glove comes into contact with the chemical, it must be removed immediately. Wash hands thoroughly with soap and water before putting on a new pair.[6]
Respiratory Protection
While engineering controls are the primary means of respiratory protection, additional measures may be necessary.
-
Standard Operations: When working within a certified fume hood, a respirator is not typically required.
-
High-Risk Scenarios: If there is a failure of engineering controls or during emergency spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143 or similar) should be used.[1][4]
Safe Handling Workflow: From Receipt to Disposal
A systematic, step-by-step approach ensures safety at every stage of the chemical's lifecycle in the lab.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
Accidents can happen. A clear and practiced emergency plan is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3][5][10] Seek immediate medical attention.[2][3][10]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1][2][5][10][11] If skin irritation occurs, seek medical advice.[2][3][10]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3][5][10] If you feel unwell, call a poison center or doctor.[2][3][5]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][5]
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, governed by strict regulations to protect personnel and the environment.[12]
Decontamination
-
Work Area: After completing your work, thoroughly wipe down the surfaces of the fume hood, any equipment used, and the exterior of primary containers with a suitable solvent (e.g., 70% ethanol or as appropriate for your experimental setup).
-
PPE: Remove the outer pair of gloves first. Remove the lab coat and remaining PPE, being careful to avoid contaminating your skin.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][13]
Waste Management
-
Labeling and Containment: All waste must be collected in containers that are chemically compatible, in good condition, and have a secure, leak-proof closure.[12][14] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[14]
-
Segregation: Do not mix incompatible waste streams.[14][15] Solid waste (contaminated gloves, weigh paper, etc.) should be collected separately from liquid waste.
-
Satellite Accumulation Area (SAA): Store sealed waste containers in a designated SAA within the laboratory.[14] This area should be clearly marked and provide secondary containment to capture any potential leaks.[12][14]
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][10][16] Never dispose of this chemical or its containers in the regular trash or down the drain.[12][16]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Section 6C: Protective Equipment. (n.d.). Princeton EHS.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. (2025, August 29).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- This compound - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, January 24).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- 6-Azaspiro[3.4]octane oxalate(2:1) - Sigma-Aldrich. (n.d.).
- Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate - AK Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- 2-Oxa-6-azaspiro[3.4]octane - Apollo Scientific. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2025, December 23).
- 1-Oxa-6-azaspiro[3.4]octane hemioxalate - AK Scientific, Inc. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hydrauae.com [hydrauae.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. danielshealth.com [danielshealth.com]
- 13. aksci.com [aksci.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
